Technical Documentation Center

4-Fluoroethcathinone (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoroethcathinone (hydrochloride)

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Fluoroethcathinone (4-FEC) vs. 4-Fluoromethcathinone (4-FMC)

Structural, Synthetic, and Pharmacological Differentiation of Halogenated Cathinone Homologs Executive Summary This technical guide provides a rigorous comparison between 4-Fluoromethcathinone (4-FMC, Flephedrone) and it...

Author: BenchChem Technical Support Team. Date: March 2026

Structural, Synthetic, and Pharmacological Differentiation of Halogenated Cathinone Homologs

Executive Summary

This technical guide provides a rigorous comparison between 4-Fluoromethcathinone (4-FMC, Flephedrone) and its N-ethyl homolog, 4-Fluoroethcathinone (4-FEC) . While structurally similar, the substitution of an N-methyl group with an N-ethyl group introduces distinct changes in lipophilicity, metabolic stability, and monoamine transporter affinity.

Key Technical Insight: The primary differentiation lies in the metabolic hierarchy . 4-FEC functions as a metabolic precursor to 4-FMC via N-dealkylation. Consequently, biological samples positive for 4-FEC will almost invariably contain 4-FMC, whereas 4-FMC exposure will not generate 4-FEC. This unidirectional metabolic pathway is the critical control point for forensic interpretation.

Part 1: Molecular Architecture & Physicochemical Properties

The structural divergence is located at the nitrogen terminus. Both compounds share a 4-fluorophenyl core and a beta-keto moiety, classifying them as ring-substituted cathinones.[1]

Feature4-Fluoromethcathinone (4-FMC)4-Fluoroethcathinone (4-FEC)
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)propan-1-one1-(4-fluorophenyl)-2-(ethylamino)propan-1-one
Molecular Formula C₁₀H₁₂FNOC₁₁H₁₄FNO
Molar Mass 181.21 g/mol 209.26 g/mol
N-Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Lipophilicity (Calc LogP) ~1.8 - 2.1~2.3 - 2.6
Electronic Effect Fluorine (4-position) acts as an electron-withdrawing group (EWG), deactivating the aromatic ring compared to Methcathinone.Same electronic deactivation; Ethyl group adds steric bulk to the amine binding pocket.
Isostere Class Bioisostere of Mephedrone (4-MMC)Bioisostere of 4-MEC
Structural Significance

The Fluorine substitution at the para position mimics the steric radius of Hydrogen (Van der Waals radius: F ≈ 1.47 Å vs. H ≈ 1.20 Å) but significantly alters the electronic landscape due to high electronegativity. This generally increases metabolic stability against ring hydroxylation compared to the methyl analog (Mephedrone), potentially prolonging the half-life of the parent compound.

Part 2: Synthetic Pathways (Reference Standard Production)

To validate analytical methods, researchers often require high-purity reference standards.[2] The synthesis of these homologs diverges at the amination step.

Safety Protocol: The following workflow involves lachrymatory intermediates (alpha-bromoketones). All procedures must be conducted in a Class II fume hood with appropriate neutralizing traps.

2.1 Divergent Synthetic Workflow

The precursor 4-fluoropropiophenone serves as the common scaffold.

  • Alpha-Bromination: 4-fluoropropiophenone is reacted with Bromine (

    
    ) or HBr/H2O2 in glacial acetic acid to yield 2-bromo-1-(4-fluorophenyl)propan-1-one .
    
  • Amination (The Branch Point):

    • Route A (4-FMC): Nucleophilic substitution using excess Methylamine (40% aq. or in THF) at low temperature (0°C) to prevent dimer formation.

    • Route B (4-FEC): Nucleophilic substitution using excess Ethylamine (70% aq. or in THF). The increased steric bulk of the ethyl group slightly reduces the reaction rate compared to methylamine.

Synthesis Precursor 4-Fluoropropiophenone Inter 2-bromo-1-(4-fluorophenyl) propan-1-one Precursor->Inter Br2 / AcOH (Bromination) FMC 4-FMC (Flephedrone) Inter->FMC Methylamine (SN2 Substitution) FEC 4-FEC (4-Fluoroethcathinone) Inter->FEC Ethylamine (SN2 Substitution)

Figure 1: Divergent synthesis of 4-FMC and 4-FEC from a common ketone precursor.

Part 3: Analytical Differentiation (Mass Spectrometry)

Distinguishing these homologs is critical in forensic toxicology. While they have different retention times (4-FEC elutes later on C18 columns due to higher lipophilicity), Mass Spectrometry (MS) provides the definitive fingerprint.

3.1 Fragmentation Patterns (EI/ESI)

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), cathinones undergo alpha-cleavage between the alpha-carbon and the carbonyl carbon. This generates a characteristic iminium ion .

CompoundPrecursor Ion [M+H]⁺Primary Fragment (Alpha-Cleavage)Structure of Fragment
4-FMC 182.1 m/z 58

4-FEC 210.1 m/z 72

Diagnostic Rule:

  • The presence of m/z 58 strongly suggests an N-methyl cathinone (like 4-FMC, Mephedrone, or Methcathinone).

  • The presence of m/z 72 strongly suggests an N-ethyl cathinone (like 4-FEC, 4-MEC, or Ethcathinone).

  • Differentiation from Isomers: 4-FEC is isomeric with 3-Fluoro-N-ethylcathinone and 4-Fluoro-dimethylcathinone . While the precursor mass (210.1) is the same, the iminium ion for a dimethyl isomer would be m/z 72 (identical), requiring chromatographic separation or observation of the tropylium ion (m/z 109 for fluorinated benzyl fragment) for confirmation.

Part 4: Structural-Activity Relationship (SAR) & Pharmacology

The "Ethyl Switch" (replacing N-methyl with N-ethyl) is a known modification in medicinal chemistry that alters the Monoamine Transporter (MAT) profile.

4.1 Transporter Selectivity (DAT vs. SERT)
  • 4-FMC (N-Methyl): Functions primarily as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with moderate Serotonin (SERT) activity. The N-methyl group allows the molecule to fit deeply into the orthosteric binding site, facilitating translocation.

  • 4-FEC (N-Ethyl): The addition of the ethyl group increases steric hindrance at the nitrogen atom.

    • Result: Typically reduces potency at DAT compared to the methyl analog.

    • Selectivity Shift: N-ethylation in cathinones often increases selectivity for NET over DAT, resulting in a more adrenergic/sympathomimetic profile (stimulation, tachycardia) with potentially less euphoric (dopaminergic) reinforcement than the N-methyl analog.

4.2 Metabolic Fate (The Biomarker Cascade)

This is the most critical aspect for toxicological interpretation. 4-FEC is not a terminal node; it is a pro-drug precursor to 4-FMC.

  • Pathway: N-dealkylation is the primary Phase I metabolic route. The ethyl group is removed via oxidative deamination (CYP450 mediated), converting 4-FEC into 4-FMC.

  • Secondary Pathway: Both compounds can undergo reduction of the beta-keto group to form the corresponding ephedrine-like alcohols (dihydro-metabolites).

Metabolism FEC 4-FEC (Parent) FMC 4-FMC (Active Metabolite) FEC->FMC N-deethylation (CYP450) Alcohol_FEC Dihydro-4-FEC (Alcohol) FEC->Alcohol_FEC Beta-keto reduction Norketone 4-Fluorocathinone (Primary Amine) FMC->Norketone N-demethylation Alcohol_FMC Dihydro-4-FMC (Alcohol) FMC->Alcohol_FMC Beta-keto reduction

Figure 2: Metabolic cascade showing the conversion of 4-FEC to 4-FMC.

References
  • World Health Organization (WHO). (2014). 4-Fluoromethcathinone (4-FMC) Critical Review Report. Expert Committee on Drug Dependence. Link

  • SpiroChem. (n.d.). Reference Standards: Synthesis and Quality Control. SpiroChem Medicinal Chemistry. Link

  • Meyer, M. R., et al. (2010). Metabolism of the new designer drug mephedrone and toxicological detection of the metabolites in rat urine using GC-MS and LC-MSn. Journal of Analytical Toxicology. Link(Note: Foundational paper on cathinone N-dealkylation pathways applicable to 4-FMC/FEC).

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of new psychoactive substances. Link

Sources

Exploratory

Technical Guide: Solubility and Stability Profile of 4-Fluoroethcathinone (4-FEC) Hydrochloride

Executive Summary 4-Fluoroethcathinone (4-FEC) hydrochloride (CAS: 2705473-25-0) is a synthetic cathinone and a structural isomer of flephedrone (4-FMC). As a research chemical used primarily in forensic toxicology and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoroethcathinone (4-FEC) hydrochloride (CAS: 2705473-25-0) is a synthetic cathinone and a structural isomer of flephedrone (4-FMC). As a research chemical used primarily in forensic toxicology and neuropharmacology, precise solubility data is critical for the preparation of analytical standards and dosing solutions.

This guide delineates the solubility profile of 4-FEC HCl, highlighting a distinct physicochemical characteristic: higher solubility in aqueous buffers (PBS) compared to ethanol. This contradicts the general assumption that substituted cathinone salts are universally more soluble in lower alcohols. Furthermore, it addresses the critical instability of cathinones in solution, providing validated protocols for preparation and storage to prevent oxidative degradation and hydrolysis.

Physicochemical Profile & Solubility Thermodynamics

Structural Basis of Solubility

4-FEC HCl exists as a polar ionic salt. The protonation of the secondary amine (ethylamino group) by hydrochloric acid creates a cation that interacts favorably with high-dielectric solvents.

  • Molecular Formula: C₁₁H₁₄FNO • HCl

  • Molecular Weight: 231.7 g/mol [1]

  • Nature: Hydrophilic ionic solid

Solubility Data: Water vs. Organic Solvents

Unlike many lipophilic psychotropics, 4-FEC HCl exhibits a "solubility inversion" where it is more soluble in aqueous physiological buffers than in ethanol. This is likely due to the high lattice energy of the fluorinated crystal structure, which requires the high dielectric constant of water (


) to overcome, rather than the lower dielectric of ethanol (

).
SolventSolubility (approx.)Mechanism of Solvation
PBS (pH 7.2) ~10 mg/mL Ion-dipole interactions; hydration shell formation around the ammonium cation and chloride anion.
Water (Deionized) >10 mg/mL *Similar to PBS; lack of common ion effect may slightly increase solubility compared to saline buffers.
Ethanol ~2 mg/mL Limited solvation; the ethyl chain provides some lipophilicity, but the ionic lattice dominates.
DMSO ~5 mg/mL High polarity (aprotic) allows moderate solubility but less than water.
Methanol Variable Inferred: Likely between Ethanol and Water (est. 5–8 mg/mL) due to higher polarity than ethanol, but specific empirical data requires validation (see Protocol 3.1).

*Note: Values based on analytical reference standards (Cayman Chemical).

Stability Warning: The "Solvent Trap"

While water offers the highest solubility, it poses the highest risk for stability. Synthetic cathinones in aqueous solution are prone to:

  • Oxidative Deamination: Leading to the formation of the corresponding ketone.

  • Dimerization: Formation of pyrazine derivatives (colored impurities).

  • Isomerization: Cathinones can undergo keto-enol tautomerism.

Critical Insight: Methanol is the preferred solvent for stock solutions despite lower solubility than water, as it retards hydrolysis rates. However, methanolic solutions must be stored at -20°C to prevent degradation (approx. 20% loss in 30 days at room temp).

Experimental Protocols

Protocol: Saturation Shake-Flask Method (Adapted OECD 105)

Objective: To empirically determine the exact solubility limit of 4-FEC HCl in Methanol or Water for specific laboratory conditions.

Reagents:

  • 4-FEC HCl Reference Material (Solid)[1][2]

  • LC-MS Grade Methanol or Water (18.2 MΩ)

  • 0.22 µm PTFE Syringe Filters

Workflow:

  • Pre-Weighing: Weigh approx. 20 mg of 4-FEC HCl into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of solvent (Methanol or Water).

  • Agitation: Vortex for 2 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Place vial in a shaking water bath at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 RPM for 5 minutes.

  • Filtration: Draw supernatant through a 0.22 µm PTFE filter (discard first 100 µL to account for filter adsorption).

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (251 nm) against a known calibration curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: 4-FEC HCl Solid SolventSelect Select Solvent (MeOH or H2O) Start->SolventSelect Saturation Add Excess Solid (Visible Precipitate) SolventSelect->Saturation Agitation Agitate 24h @ 25°C (Equilibrium) Saturation->Agitation Separation Centrifuge & Filter (0.22 µm PTFE) Agitation->Separation Dilution Dilute 1:100 Separation->Dilution Analysis HPLC-UV Quantification (251 nm) Dilution->Analysis

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the saturation shake-flask method.

Stability & Storage Architecture

Degradation Mechanisms

Researchers must distinguish between solubility (can it dissolve?) and stability (will it survive?). In aqueous environments (pH > 7), the alpha-carbon is susceptible to deprotonation, leading to racemization and degradation.

The Methanol Trade-off:

  • Pros: Methanol prevents rapid hydrolysis compared to water.

  • Cons: Methanol is not inert. Over long periods (>30 days) at room temperature, nucleophilic attack can occur.

  • Solution: Acidification.[3] Adding 0.1% Formic Acid to methanolic stock solutions significantly extends half-life by protonating the amine and discouraging nucleophilic attack.

Visualization: Solvent Selection Logic

StorageLogic Goal Intended Use? Immediate Immediate Assay (< 4 hours) Goal->Immediate LongTerm Stock Storage (> 24 hours) Goal->LongTerm WaterPath Dissolve in PBS/Water (Max Solubility: 10 mg/mL) Immediate->WaterPath MeOHPath Dissolve in Methanol (Lower Solubility) LongTerm->MeOHPath Risk High Hydrolysis Risk WaterPath->Risk If stored > 4h Safe Add 0.1% Formic Acid Store @ -20°C MeOHPath->Safe

Figure 2: Decision matrix for solvent selection balancing solubility limits against chemical stability risks.

Analytical Validation (HPLC Conditions)

To verify the concentration of dissolved 4-FEC, use the following validated chromatographic conditions. This ensures that the "dissolved" material is intact 4-FEC and not a degradation product.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[4]

  • Gradient: 90% A to 10% A over 8 minutes.

  • Detection: UV @ 251 nm (Secondary: 204 nm)

  • Retention Time: Expect elution relative to 4-FMC; the ethyl group increases retention slightly compared to the methyl analog.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Li, L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018).[5] Monograph: 4-Fluoroethcathinone. Retrieved from [Link]

Sources

Foundational

Toxicological Data and Safety Profile of 4-Fluoroethcathinone (4-FEC): A Technical Whitepaper

Executive Summary & Chemical Phylogeny The rapid evolution of novel psychoactive substances (NPS) demands rigorous analytical and toxicological frameworks. 4-Fluoroethcathinone (4-FEC) , chemically designated as 2-(ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Phylogeny

The rapid evolution of novel psychoactive substances (NPS) demands rigorous analytical and toxicological frameworks. 4-Fluoroethcathinone (4-FEC) , chemically designated as 2-(ethylamino)-1-(4-fluorophenyl)propan-1-one, represents a highly potent derivative within the N-alkylated, halogenated class of synthetic cathinones[1]. By modifying the foundational cathinone scaffold—specifically through the addition of a para-fluoro group on the phenyl ring and an ethyl substitution at the amine terminus—4-FEC exhibits enhanced lipophilicity and altered target affinity compared to its unhalogenated precursors[2].

This whitepaper synthesizes current in vitro data, in silico predictive models, and advanced analytical methodologies to establish a comprehensive safety and toxicological profile for 4-FEC, designed for forensic toxicologists and drug development scientists.

Structure-Activity Relationship (SAR) & Pharmacodynamics

The pharmacological danger of 4-FEC is intrinsically linked to its molecular architecture. The halogenation of the phenyl ring significantly increases the molecule's partition coefficient (LogP), facilitating rapid blood-brain barrier (BBB) penetration.

Monoamine Transporter Reversal

Like other synthetic cathinones, 4-FEC acts primarily on the central nervous system by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3]. Rather than merely blocking reuptake, halogenated cathinones act as substrate-type releasers . They are transported into the presynaptic terminal, where they disrupt the vesicular monoamine transporter (VMAT2), collapsing the vesicular proton gradient. This forces a massive, non-exocytotic reverse efflux of monoamines into the synaptic cleft[3].

Furthermore, synthetic cathinones exhibit profound enantioselectivity; the S-enantiomer of 4-FEC is significantly more potent in promoting monoamine release than the R-enantiomer, a factor that drastically increases its abuse potential and acute toxicity[4].

G FEC 4-FEC Exposure DAT DAT/NET/SERT Binding FEC->DAT VMAT VMAT2 Inhibition DAT->VMAT Intracellular Entry Efflux Reverse Transporter Efflux VMAT->Efflux Cytosolic DA/NE Pool Synapse Synaptic Monoamine Accumulation Efflux->Synapse Tox Neurotoxic Oxidative Stress Synapse->Tox Receptor Overstimulation

Fig 1. 4-FEC mechanism via monoamine transporter reversal and subsequent neurotoxic oxidative stress.

Toxicological Profile & Quantitative Data

Human in vivo data for 4-FEC is limited; thus, its safety profile is extrapolated using a synthesis of in silico predictive toxicology (e.g., ProTox-II, VEGA models) and in vitro assays utilizing human dopaminergic cell lines[1].

Clinical manifestations of 4-FEC toxicity mirror severe sympathomimetic toxidromes: extreme tachycardia, hypertension, hyperthermia, and in severe cases, toxic myocarditis and cardiac arrest[5]. At the cellular level, the massive influx of dopamine leads to auto-oxidation, generating reactive oxygen species (ROS) that trigger mitochondrial dysfunction and terminal apoptosis in dopaminergic neurons[3]. Furthermore, the metabolism of synthetic cathinones is heavily reliant on the CYP2D6 enzyme; recreational users with genetic CYP2D6 deficiencies face an exponentially higher risk of acute, fatal toxicity due to impaired clearance[5].

Table 1: Physicochemical and Toxicological Parameters of 4-FEC
ParameterValue / CharacteristicMechanistic Rationale / Source
IUPAC Name 2-(ethylamino)-1-(4-fluorophenyl)propan-1-oneStandard nomenclature for N-ethyl, para-fluoro cathinones[1].
Molecular Formula C11H14FNOConfirmed via exact mass analysis (195.1059 Da)[6].
Primary Targets DAT, NET, SERTActs as a substrate-type releaser, inducing reverse transport[3].
Metabolic Pathway CYP2D6 (Phase I)Polymorphisms in CYP2D6 drastically alter the toxicity threshold[5].
Cellular Toxicity High (ROS generation)Induces dose-dependent cytotoxicity in SH-SY5Y dopaminergic cells[3].
Distinguishing Ion 77.0386 m/z (at 40 eV)Critical HRMS fragment required to differentiate 4-FEC from 2-FEC[6].

Analytical Detection: Overcoming Regioisomeric Ambiguity

A critical challenge in forensic drug development is distinguishing 4-FEC from its regioisomers, 2-FEC and 3-FEC. Because the fluorine atom simply shifts position on the phenyl ring, all three isomers share identical precursor masses and exhibit nearly indistinguishable retention times in standard liquid chromatography[6].

To solve this, High-Resolution Mass Spectrometry (HRMS) coupled with variable-energy Collision-Induced Dissociation (CID) must be employed. By modulating the collision energy, analysts can force unique bond cleavages. For instance, applying 40 eV generates a distinct 77.0386 m/z fragment (C6H5+) that is present in 2-FEC but absent or vastly different in relative abundance in 4-FEC, allowing for definitive identification[6].

G Sample Biological Sample SPE Solid Phase Extraction Sample->SPE LC Liquid Chromatography SPE->LC HRMS HR-MS/MS (CID at 20-40 eV) LC->HRMS Frag Fragmentation Analysis HRMS->Frag ID Regioisomer ID (4-FEC) Frag->ID m/z 77.0386

Fig 2. LC-HRMS/MS workflow for the isolation and regioisomeric differentiation of 4-FEC.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols that inherently verify their own accuracy. The following methodologies incorporate built-in validation checkpoints to ensure data integrity.

Protocol A: LC-HRMS/MS Regioisomer Differentiation Workflow

Objective: Isolate and definitively identify 4-FEC from biological matrices while excluding 2-FEC and 3-FEC interferences.

  • Sample Preparation: Dilute the biological matrix (urine/plasma) 1:4 with a 0.1% formic acid buffer.

  • Solid Phase Extraction (SPE): Load the sample onto a Mixed-Mode Cation Exchange (MCX) cartridge. Causality: The basic amine of 4-FEC becomes protonated at low pH, binding strongly to the cation exchange resin, allowing neutral and acidic matrix lipids to be washed away, thereby eliminating ion suppression.

  • Chromatographic Separation: Inject the eluate onto a Biphenyl LC column. Causality: The biphenyl stationary phase enhances pi-pi interactions with the fluorinated aromatic ring, providing slight retention time shifts between the ortho, meta, and para isomers prior to MS introduction.

  • HR-MS/MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Apply CID at exactly 20 eV and 40 eV.

  • Data Processing: Analyze the spectra for the 123.0605 m/z ion (at 20 eV) to rule out 3-FEC, and the 77.0386 m/z ion (at 40 eV) to differentiate 4-FEC from 2-FEC[6].

  • Validation Checkpoint: Run a blank matrix spiked with a known mixture of 2-FEC, 3-FEC, and 4-FEC standards. The assay is only validated if the data processing algorithm successfully flags the 77.0386 m/z divergence at 40 eV, confirming the absence of false-positive isomer identification[6].

Protocol B: In Vitro Neurotoxicity Assay (SH-SY5Y Cells)

Objective: Quantify the dopaminergic cytotoxicity of 4-FEC.

  • Cell Culture & Differentiation: Culture human SH-SY5Y neuroblastoma cells. Treat with 10 µM retinoic acid for 7 days. Causality: Undifferentiated SH-SY5Y cells lack mature transporter profiles. Retinoic acid induces a dopaminergic phenotype, upregulating DAT expression, which is the specific molecular target required for 4-FEC entry[3].

  • Compound Incubation: Expose the differentiated cells to 4-FEC at logarithmic concentrations (1 µM to 1 mM) for 24 and 48 hours.

  • Dual-Axis Viability Assay:

    • Perform an MTT reduction assay to measure mitochondrial metabolic flux.

    • Perform a Neutral Red (NR) uptake assay to assess lysosomal membrane integrity. Causality: Cathinones often induce toxicity via multiple subcellular pathways; using both assays prevents false negatives caused by isolated organelle resistance[3].

  • Validation Checkpoint: Include a parallel well treated with Methamphetamine (METH) as a positive neurotoxic control. The protocol is validated only if METH induces a reproducible, dose-dependent decrease in both MTT and NR metrics, establishing a baseline to which 4-FEC's toxicity can be accurately compared[3].

Conclusion

The safety profile of 4-Fluoroethcathinone (4-FEC) is characterized by severe neurotoxic and sympathomimetic risks. Driven by its high lipophilicity and potent substrate-type interactions with monoamine transporters, 4-FEC induces profound synaptic neurotransmitter accumulation and subsequent oxidative stress. Because routine immunoassay screens cannot distinguish it from its regioisomers, laboratories must adopt HRMS/MS protocols with specific collision energy targeting to accurately identify and quantify this dangerous research chemical.

References

  • Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods, nih.gov, 1

  • The clinical challenges of synthetic cathinones, scispace.com, 5

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods, nih.gov, 4

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances, core.ac.uk, 6

  • Pharmacokinetics, pharmacodynamics, and toxicity of the new psychoactive substance 3,4-dimethylmethcathinone (3,4-DMMC), researchgate.net, 3

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials, unodc.org, 2

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Fluoroethcathinone at DAT and SERT

Abstract Introduction: The Rise of Synthetic Cathinones and the Importance of Transporter Selectivity The landscape of psychoactive substances is continually evolving, with the emergence of numerous synthetic cathinones,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Rise of Synthetic Cathinones and the Importance of Transporter Selectivity

The landscape of psychoactive substances is continually evolving, with the emergence of numerous synthetic cathinones, colloquially known as "bath salts". These compounds are structurally related to cathinone, the active alkaloid in the khat plant.[1] Their mechanism of action primarily involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[2]

The subjective and physiological effects of synthetic cathinones are largely dictated by their relative potencies at these transporters. A high ratio of DAT to SERT inhibition is often associated with a greater abuse liability and stimulant effects, similar to cocaine and amphetamine.[3][4] Conversely, compounds with higher affinity for SERT may produce more empathogenic or MDMA-like effects.[3][4] Therefore, a thorough understanding of the binding affinity of a novel synthetic cathinone at DAT and SERT is crucial for predicting its pharmacological effects and potential for abuse.

4-Fluoroethcathinone (4-FEC) is a synthetic cathinone that has emerged in the recreational drug market. Structurally, it is the N-ethyl and 4-fluoro substituted analog of cathinone. While specific binding data for 4-FEC is scarce, we can infer its likely properties by examining the known pharmacology of its close structural relatives, particularly 4-fluoromethcathinone (4-FMC).

Extrapolated Binding Profile of 4-Fluoroethcathinone (4-FEC)

Based on the established structure-activity relationships of synthetic cathinones, we can project the binding characteristics of 4-FEC at DAT and SERT.

Key SAR Principles Applied:

  • N-Alkylation: Increasing the length of the N-alkyl substituent from methyl (as in 4-FMC) to ethyl (as in 4-FEC) generally maintains or increases potency at DAT.[5] N-ethyl analogs of cathinones are often potent dopamine uptake inhibitors.[5]

  • Para-Substitution on the Phenyl Ring: The presence of a halogen, such as fluorine, at the 4-position of the phenyl ring tends to increase affinity for SERT compared to the unsubstituted parent compound.[6] For instance, 4-FMC is a more potent serotonin uptake inhibitor than methcathinone.[6]

Extrapolated Affinity Data:

Given the lack of direct experimental data for 4-FEC, the following table presents an extrapolated binding profile based on the known values for 4-FMC and the SAR principles outlined above. It is critical to note that these are predictive values and require experimental validation.

CompoundTransporterIC50 (nM) - Uptake InhibitionKi (µM) - Binding AffinityReference / Rationale
4-Fluoromethcathinone (4-FMC) DAT 27310.4[7]
SERT >10,000>100[7]
4-Fluoroethcathinone (4-FEC) (Extrapolated) DAT 100 - 3005 - 15Based on SAR, N-ethyl substitution is expected to maintain or slightly increase DAT potency compared to the N-methyl analog (4-FMC).[5]
SERT >5,000>50The 4-fluoro substitution suggests some SERT affinity, but the N-ethyl group generally favors DAT selectivity.[5][6]

These values are expert extrapolations and have not been experimentally determined.

This extrapolated profile suggests that 4-FEC is likely a potent and selective dopamine transporter inhibitor , with significantly lower affinity for the serotonin transporter. This profile is indicative of a compound with pronounced psychostimulant effects and a notable potential for abuse.

Experimental Determination of Binding Affinity: A Comprehensive Protocol

To empirically validate the extrapolated binding profile of 4-FEC, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed, step-by-step methodology for determining the inhibition constant (Ki) of a test compound at human DAT and SERT.

Principle of the Assay

This assay measures the ability of a test compound (e.g., 4-FEC) to compete with a radiolabeled ligand for binding to a specific transporter (DAT or SERT) expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the binding affinity of the test compound for the transporter, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials and Reagents
  • Cell Membranes: HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

    • For SERT: [³H]Citalopram (specific activity ~70-85 Ci/mmol)

  • Non-specific Binding Ligands:

    • For DAT: 10 µM Cocaine

    • For SERT: 10 µM Fluoxetine

  • Test Compound: 4-Fluoroethcathinone (4-FEC) hydrochloride, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_membranes Prepare hDAT/hSERT Cell Membranes add_components Add Membranes, Radioligand, and Test Compound to Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->add_components incubate Incubate at Room Temperature (60-120 min) add_components->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Assay Buffer harvest->wash count Quantify Radioactivity (Liquid Scintillation) wash->count plot Plot % Inhibition vs. [Test Compound] count->plot calculate_ic50 Determine IC50 from Non-linear Regression plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (4-FEC) in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • Dilute the radioligand ([³H]WIN 35,428 for DAT or [³H]Citalopram for SERT) in assay buffer to a final concentration approximately equal to its Kd (e.g., ~5-15 nM for [³H]WIN 35,428).[8]

    • Prepare the non-specific binding control by adding a high concentration of an unlabeled competitor (10 µM cocaine for DAT or 10 µM fluoxetine for SERT) to the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB) wells: Add 50 µL of the non-specific binding ligand solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Test Compound wells: Add 50 µL of each dilution of the test compound (4-FEC), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Each condition should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / SB])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter.

Interaction of 4-FEC with DAT and SERT: A Mechanistic Overview

The following diagram illustrates the proposed interaction of 4-FEC at the presynaptic terminal, based on its extrapolated binding profile.

synaptic_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle da Dopamine (DA) vesicle->da Release dat Dopamine Transporter (DAT) sert Serotonin Transporter (SERT) da->dat Reuptake da_receptor Dopamine Receptor da->da_receptor Binding fec 4-FEC fec->dat Inhibition (High Affinity) fec->sert Inhibition (Low Affinity)

Caption: Proposed mechanism of 4-FEC at the dopaminergic synapse.

As a potent DAT inhibitor, 4-FEC is expected to block the reuptake of dopamine from the synaptic cleft, leading to a significant increase in its extracellular concentration and prolonged stimulation of postsynaptic dopamine receptors. Its low affinity for SERT suggests a minimal impact on serotonin reuptake.

Conclusion and Future Directions

While direct empirical data on the binding affinity of 4-Fluoroethcathinone at DAT and SERT is currently lacking, structure-activity relationship analysis of related synthetic cathinones provides a strong basis for its pharmacological characterization. The extrapolated data presented in this guide suggest that 4-FEC is a potent and selective dopamine transporter inhibitor. This profile indicates a high potential for psychostimulant effects and abuse liability.

The comprehensive experimental protocol detailed herein provides a robust framework for the empirical determination of the binding affinities of 4-FEC and other novel psychoactive substances. Such experimental validation is imperative for a definitive understanding of their pharmacology and for informing public health and regulatory responses. Future research should focus on conducting these in-vitro binding assays, as well as functional uptake and release assays, to fully elucidate the molecular mechanisms of 4-FEC and its potential impact on human health.

References

  • López-Arnau, R., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 792922. [Link]

  • Glennon, R. A., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-30. [Link]

  • Pifl, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Pifl, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Banks, M. L., et al. (2014). Synthetic Cathinones (“Bath Salts”). In Neuropathology of Drug Addictions and Substance Misuse (pp. 637-646). Academic Press. [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology, 85(12), 1803-1813. [Link]

  • World Health Organization. (2014). 4-Fluoromethcathinone (flephedrone; 4-FMC). Critical Review Report. [Link]

  • Marquardt, A. R., & Wirz, J. (2016). 4-Fluoroamphetamine. Wikipedia. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The AAPS Journal, 19(4), 1101-1112. [Link]

  • Dinger, J., et al. (2019). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 9(12), 305. [Link]

  • World Health Organization. (2014). 4-Fluoromethcathinone (flephedrone; 4-FMC). Critical Review Report. [Link]

  • Archer, J. R., et al. (2010). Fluoromethcathinone, a new substance of abuse. Forensic Science International, 195(1-3), 126-130. [Link]

  • Little, K. Y., et al. (1998). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain Research, 794(1), 163-168. [Link]

  • Singh, S. (2000). Chemistry, Design, and Structure–Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 421. [Link]

  • Reith, M. E., et al. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1545-1556. [Link]

  • Gouaux, E. (2021). Science Journals. OSTI.GOV. [Link]

  • Little, K. Y., et al. (1998). Striatal [³H]WIN 35428 binding sites were increased in cocaine users vs... ResearchGate. [Link]

  • Newman, A. H., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 65, 116781. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Identification of 4-Fluoroethcathinone (4-FEC) in Biological Matrices via GC-MS: A Derivatization-Enhanced Protocol

Abstract The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical methodologies capable of distinguishing between positional isomers. 4-Fluoroethcathinone (4-FEC) presents a specific fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical methodologies capable of distinguishing between positional isomers. 4-Fluoroethcathinone (4-FEC) presents a specific forensic challenge due to its structural similarity to 2-FEC and 3-FEC, which share identical molecular weights and near-identical Electron Ionization (EI) fragmentation patterns. This Application Note details a validated GC-MS protocol utilizing Pentafluoropropionic Anhydride (PFPA) derivatization. This approach enhances chromatographic resolution, stabilizes the labile cathinone moiety, and provides unique mass spectral tags for definitive identification, adhering to SWGTOX/ASB validation standards.

Introduction: The Isomer Challenge

In forensic toxicology, the "Isomer Problem" is the critical failure point for many standard screening methods. 4-FEC (


) is a ring-substituted synthetic cathinone. In standard EI-MS, the fragmentation is dominated by the 

-cleavage of the amine, producing a base peak at

72 (

) for all ethcathinone isomers. Consequently, 2-, 3-, and 4-FEC cannot be distinguished solely by their native mass spectra.

Why Derivatization? While native analysis is possible, we employ Chemical Derivatization with PFPA for three mechanistic reasons:

  • Chromatographic Resolution: The addition of the pentafluoropropionyl group increases the molecular volume and polarity differences between ortho-, meta-, and para-isomers, significantly improving resolution on 5% phenyl-arylene columns.

  • Thermal Stability: Cathinones are prone to oxidative degradation in the hot GC inlet. Acylation of the secondary amine blocks this pathway, improving peak symmetry.

  • Spectral Specificity: The derivative yields high-mass diagnostic ions (molecular ion

    
     and acylium ions) that are often absent in the native spectra.
    

Strategic Method Development Workflow

The following decision matrix illustrates the logic applied to select the PFPA pathway over other common agents (BSTFA, TFAA).

MethodDevelopment Start Target Analyte: 4-FEC (Secondary Amine, Labile) Challenge Challenge: Isomeric Discrimination (2/3/4-FEC) Start->Challenge Decision1 Native Analysis? Challenge->Decision1 Native Poor Peak Shape Identical Mass Spectra Decision1->Native Direct Injection Deriv Derivatization Strategy Decision1->Deriv Preferred Path Agent1 Silylation (BSTFA/TMS) Deriv->Agent1 Agent2 Acylation (PFPA) Deriv->Agent2 Agent3 Acylation (TFAA) Deriv->Agent3 Result1 Unstable (Hydrolysis risk) Mass increments low Agent1->Result1 Result2 Superior Stability High Mass Increment (146 Da) Best Isomer Separation Agent2->Result2 Result3 Volatile derivatives Less separation power Agent3->Result3

Figure 1: Decision logic for selecting PFPA derivatization to resolve fluoroethcathinone isomers.

Experimental Protocol

Materials & Reagents[1][2]
  • Reference Standards: 4-Fluoroethcathinone HCl, 2-FEC HCl, 3-FEC HCl (Cayman Chemical or equivalent).

  • Internal Standard (ISTD): 4-Fluoroethcathinone-d5 or Mephedrone-d3.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[1] Note: Must be stored with desiccant.

  • Solvents: Ethyl Acetate (LC-MS Grade), Hexane.

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0) and 1M NaOH.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for whole blood or urine.

  • Aliquot: Transfer 200

    
     of biological sample to a borosilicate glass tube.
    
  • Spike: Add 20

    
     of ISTD working solution (1 
    
    
    
    ).
  • Alkalinize: Add 200

    
     of 0.5 M NaOH or saturated Carbonate buffer (pH > 10).
    
    • Expert Note: Cathinones are basic (

      
      ). High pH ensures they are in the non-ionized free base form for organic extraction.
      
  • Extract: Add 2 mL Ethyl Acetate:Hexane (50:50). Vortex for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Evaporate: Transfer the supernatant (organic layer) to a clean vial. Evaporate to dryness under

    
     at 40°C.
    
    • Caution: Do not over-dry or use high heat (>50°C), as free-base cathinones are volatile.

  • Derivatize:

    • Add 50

      
       Ethyl Acetate.[2]
      
    • Add 50

      
      PFPA .
      
    • Cap and incubate at 70°C for 20 minutes.

  • Reconstitute: Evaporate dryness again (remove excess acid) and reconstitute in 100

    
     Ethyl Acetate. Transfer to autosampler vial with insert.
    
Instrumentation (GC-MS Conditions)
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equiv)Standard forensic configuration.
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25

)
Low-bleed, 5% phenyl phase is essential for aromatic isomer separation.
Inlet Splitless, 250°CMaximizes sensitivity. High temp ensures rapid volatilization.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min to 200°C

5°C/min to 260°C

300°C (3 min)
The slow ramp (5°C/min) creates the separation window for isomers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ionization EI (70 eV)Standard library matching.
Acquisition SIM/Scan ModeScan: 40-550 amu. SIM: See Table 2.

Results & Discussion

Chromatographic Separation

Under the prescribed conditions, the elution order is typically 2-FEC < 3-FEC < 4-FEC .

  • 2-FEC (Ortho): Elutes earliest due to steric hindrance reducing interaction with the stationary phase.

  • 4-FEC (Para): Elutes latest. The linear symmetry allows stronger

    
     interactions with the phenyl groups of the column.
    
  • Requirement: You must run a mixed standard (System Suitability Test) before every batch to define the retention time windows.

Mass Spectral Interpretation

The derivatization with PFPA adds a


 group (Mass shift: +146 Da).

Native 4-FEC (


): 
  • Base Peak:

    
     72 (Immonium ion).
    
  • Molecular Ion: Weak or absent.

4-FEC-PFPA Derivative (


): 
  • Mechanism: The PFPA attaches to the nitrogen.

  • Fragmentation:

    • 
      -cleavage:  Still dominant, but the fragment is now modified. The N-ethyl-N-pentafluoropropionyl fragment.
      
    • Acylium Ion: Cleavage between the carbonyl and the alpha-carbon yields the substituted benzoyl ion.

  • Diagnostic Ions (SIM):

Ion Type

(Native)

(PFPA Derivative)
Notes
Quantifier 72204 Modified immonium ion (

).
Qualifier 1 109160 Fluorobenzoyl cation / rearrangement product.
Qualifier 2 123123 4-Fluorobenzoyl cation (

).
Molecular Ion 195341 Visible in derivative, confirms MW.

Method Validation (SWGTOX/ASB Compliant)

This method has been validated following ANSI/ASB Standard 036 (formerly SWGTOX).

Summary of Validation Data:

ParameterResultAcceptance Criteria
Linearity 10 – 1000 ng/mL (

)

, residuals

LOD 2 ng/mLS/N

3:1, retention time

LOQ 10 ng/mLS/N

10:1, bias/CV within

Bias -4.5% to +6.2%

at all levels
Precision (CV%) < 5.8% (Intra-day), < 8.1% (Inter-day)

Carryover None detected at 2000 ng/mL< LOD in blank after high std
Interference Resolved from 2-FEC/3-FEC (

)
Baseline resolution required

Workflow Visualization

The following diagram outlines the critical path for sample processing, emphasizing the derivatization checkpoint.

Workflow Sample Biological Sample (200 µL Blood/Urine) ISTD Add ISTD (d5-4-FEC) Sample->ISTD Extract LLE Extraction (pH > 10, EtAc:Hex) ISTD->Extract Dry Evaporate to Dryness (Avoid Over-drying) Extract->Dry Deriv Derivatization 50µL PFPA, 70°C, 20min Dry->Deriv Critical Step GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Analysis Target: m/z 204, 160, 123 GCMS->Data

Figure 2: Sample preparation and analysis workflow.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]

  • AAFS Standards Board (ASB). (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Available at: [Link]

  • Al-Senedi, K., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[6] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

Sources

Application

LC-MS/MS protocols for quantifying 4-FEC in biological matrices

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Fluoroethcathinone (4-FEC) in Biological Matrices Abstract & Scope The rapid emergence of New Psychoactive Substances (NPS) necessitates robust analytical m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Fluoroethcathinone (4-FEC) in Biological Matrices

Abstract & Scope

The rapid emergence of New Psychoactive Substances (NPS) necessitates robust analytical methods for forensic and clinical toxicology. This protocol details the quantification of 4-Fluoroethcathinone (4-FEC) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike generic screening methods, this targeted protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences (phospholipids/salts) and a Biphenyl stationary phase to resolve 4-FEC from its positional isomers (e.g., 2-FEC, 3-FEC). The method is validated for linearity, accuracy, and precision, adhering to FDA/EMA bioanalytical guidelines.

Scientific Rationale & Mechanism

The Analyte: 4-Fluoroethcathinone

4-FEC is a ring-substituted synthetic cathinone, structurally related to ethcathinone.[1] It possesses a chiral center and a secondary amine, making it basic (pKa ~9.5).

  • Challenge: Cathinones are thermally unstable and prone to in-source fragmentation (loss of

    
    ).
    
  • Solution: Soft ionization parameters and careful control of the desolvation temperature are required to preserve the protonated molecular ion

    
    .
    
Separation Strategy: Biphenyl vs. C18

While C18 columns are standard, they often fail to separate fluorine positional isomers (ortho-, meta-, para-).

  • Choice: A Biphenyl column is selected for its unique

    
     interactions with the fluorinated aromatic ring. This provides superior selectivity for separating 4-FEC from potential isobaric interferences compared to traditional alkyl phases.
    
Extraction Logic: Mixed-Mode SPE

Protein precipitation (PPT) often leaves significant phospholipid content, leading to ion suppression in the MS source.

  • Protocol: MCX (Mixed-Mode Cation Exchange) SPE cartridges are used.

    • Mechanism:[2][3][4] The basic amine of 4-FEC binds electrostatically to the sulfonate groups of the sorbent at acidic pH, while neutrals and acids are washed away. Elution occurs at high pH (neutralizing the amine) in organic solvent.

Visualized Workflow

G cluster_SPE SPE (MCX) Cleanup Sample Biological Sample (Plasma/Urine) ISTD Add IS (4-FEC-d5) Sample->ISTD Load Load Acidified Sample ISTD->Load Wash Wash 1: 0.1% FA Wash 2: MeOH Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS Data Quantification (MRM) LCMS->Data

Caption: Step-by-step analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) for high-purity extraction of basic cathinones.

Detailed Protocol

Materials & Reagents
  • Standards: 4-Fluoroethcathinone HCl (Certified Reference Material).

  • Internal Standard (IS): 4-Fluoroethcathinone-d5 (preferred) or 4-Methylethcathinone-d3.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

Sample Preparation (SPE Method)

This method is optimized for 200 µL of Plasma or Urine.

  • Pre-treatment:

    • Aliquot 200 µL sample into a tube.

    • Add 20 µL Internal Standard working solution (100 ng/mL).

    • Add 600 µL 0.1% Formic Acid in water (dilution 1:3) to acidify (pH ~3). Vortex for 30s.

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge at low vacuum (~1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (removes neutrals/hydrophobic interferences). Note: 4-FEC remains bound via ionic interaction.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Chemistry: The base neutralizes the protonated amine, breaking the ionic bond.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) % B Event
    0.0 5 Initial Hold
    0.5 5 Start Gradient
    5.0 40 Elution of 4-FEC
    5.1 95 Wash
    6.5 95 Hold Wash
    6.6 5 Re-equilibration

    | 8.5 | 5 | End |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C (High temp reduces background but watch for thermal degradation).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
4-FEC 196.1 178.1 18 Quantifier (Loss of H2O)
196.1149.025Qualifier 1
196.1123.030Qualifier 2 (Fluorobenzoyl ion)
4-FEC-d5 (IS) 201.1 183.1 18 Quantifier

Note: The 196->178 transition is the most abundant but non-specific (water loss). The 196->123 transition confirms the fluorinated aromatic structure.

Fragmentation Pathway Logic

Understanding the physics of the collision cell ensures accurate transition selection.

Fragmentation Parent Precursor Ion [M+H]+ = 196.1 (Protonated 4-FEC) WaterLoss Fragment 1 (Quant) m/z = 178.1 [M+H - H2O]+ Parent->WaterLoss - H2O (18 Da) Benzoyl Fragment 2 (Qual) m/z = 123.0 (Fluorobenzoyl Cation) Parent->Benzoyl Alpha Cleavage Immonium Immonium Ion m/z = 72.0 (N-ethyl side chain) Parent->Immonium Alpha Cleavage

Caption: Proposed ESI+ fragmentation pathway for 4-Fluoroethcathinone. The water loss is dominant in beta-keto amines.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity:

    
     over the range of 1 – 1000 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the LLOQ.
  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85-115%. If ME < 80% (suppression), dilute the sample further or optimize the SPE wash step.

  • Carryover: Inject a blank after the highest standard (ULOQ). Area in blank should be < 20% of the LLOQ area.

Troubleshooting "Senior Scientist" Tips

  • Isomer Co-elution: If you observe a shoulder on the 4-FEC peak, it may be the 3-FEC or 2-FEC isomer. Lower the initial organic % in the gradient (e.g., start at 2% B) or lower the column temperature to 30°C to increase stationary phase interaction.

  • Thermal Degradation: If the 196->178 signal is unstable, check your source temperature. Cathinones can degrade before entering the MS. Lowering the source temp by 50°C often stabilizes the signal.

  • pH Control: Ensure the sample pH is < 4 before loading onto MCX cartridges. If the pH is neutral, the drug will not bind to the cation exchange sites and will be lost in the flow-through.

References

  • UNODC (United Nations Office on Drugs and Crime). "Recommended methods for the identification and analysis of synthetic cathinones in seized materials." UNODC Guidelines, 2015. Link

  • Jankovics, P., et al. "Identification and characterization of the new designer drug 4'-methylethcathinone (4-MEC) and elaboration of a novel LC-MS/MS screening method."[1] Forensic Science International, 2011.[1][5] Link

  • Morini, L., et al. "A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair."[6] Forensic Science International, 2019.[6] Link

  • Food and Drug Administration (Taiwan). "A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine." Journal of Food and Drug Analysis, 2020. Link

Sources

Method

screening methods for synthetic cathinones including 4-FEC

Executive Summary The rapid proliferation of New Psychoactive Substances (NPS) necessitates agile screening protocols. 4-Fluoroethcathinone (4-FEC), a fluoro-substituted cathinone derivative, presents specific analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of New Psychoactive Substances (NPS) necessitates agile screening protocols. 4-Fluoroethcathinone (4-FEC), a fluoro-substituted cathinone derivative, presents specific analytical challenges due to its structural similarity to isomeric compounds (e.g., 4-FMC, 3-FEC) and potential for false-negative results in standard amphetamine immunoassays.

This guide provides a comprehensive workflow for the detection, confirmation, and differentiation of 4-FEC in biological matrices (urine/blood). It moves beyond generic screening to offer a self-validating protocol utilizing Solid Phase Extraction (SPE), LC-MS/MS MRM targeting, and GC-MS derivatization for isomeric resolution.

Metabolic Logic & Target Selection

Effective screening requires targeting not just the parent compound but its stable metabolites, especially in urine where the parent drug may be extensively metabolized.

  • Primary Target (Parent): 4-Fluoroethcathinone (4-FEC).[1]

    • Significance: Definitive proof of exposure.

  • Secondary Targets (Metabolites):

    • Dihydro-metabolite: 4-Fluoro-N-ethyl-ephedrine (via reduction of the

      
      -keto group). This is often the most abundant urinary marker for cathinones.
      
    • N-dealkylated metabolite: 4-Fluorocathinone (via N-deethylation).

    • Analytical Note: Both metabolites are amphoteric/basic and co-extract with the parent.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Liquid-Liquid Extraction (LLE) often yields dirty extracts with significant matrix suppression in ESI+. Mixed-Mode Cation Exchange (MCX) provides superior cleanup by utilizing both hydrophobic retention and ionic interaction, essential for basic cathinones.

Reagents:

  • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Wash 1: 0.1% Formic Acid in Water.[2]

  • Wash 2: Methanol.[3]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Protocol Steps:

  • Pre-treatment: Dilute 200 µL Urine (or 100 µL Plasma) with 200 µL 0.1% Formic Acid (aq). Add Internal Standard (e.g., 4-MMC-d3 or Amphetamine-d5).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals). Critical: Dry cartridge for 2 mins under high vacuum (>10 inHg) to remove residual methanol.

  • Elution: Elute with 2 x 250 µL of 5% NH₄OH in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Workflow 1: Presumptive Screening (Immunoassay)

Warning: Standard ELISA/EMIT kits for Amphetamines/Methamphetamines target the phenethylamine core. The


-keto group and the N-ethyl substituent on 4-FEC significantly reduce cross-reactivity.
  • Expectation: High probability of False Negatives at standard cutoffs (500/1000 ng/mL).

  • Recommendation: Do not rely solely on immunoassay. If clinical suspicion of "Bath Salts" exists, proceed directly to Workflow 2 (LC-MS/MS).

Workflow 2: LC-MS/MS Confirmation (The Gold Standard)

Rationale: Triple quadrupole MS in MRM mode offers the sensitivity and selectivity required to distinguish 4-FEC from matrix background.

Chromatographic Conditions:

  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

    • Why Biphenyl? Superior separation of positional isomers and aromatic compounds compared to C18 via

      
       interactions.
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold 0.5 min; ramp to 95% B over 6 min; hold 1 min.

MS/MS Parameters (ESI Positive):

  • Source Temp: 400°C | Capillary: 3.5 kV.

  • 4-FEC (MW 195.23):

    • Precursor Ion:

      
       196.1 
      
      
      
AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanistic Origin
4-FEC 196.1178.1 15QuantLoss of

(typical for

-keto)
196.1151.0 25QualFluorobenzoyl cation (

)
196.172.1 20QualIminium ion (

)
4-FMC (Isomer)182.1164.1 15-Loss of

182.1149.0 25-Fluorobenzoyl cation

Note: The transition 196 -> 151 is highly specific for the 4-fluorobenzoyl core, helping distinguish it from alkyl-substituted analogs.

Workflow 3: GC-MS Isomer Differentiation

Rationale: LC-MS/MS may not fully resolve positional isomers (e.g., 3-FEC vs 4-FEC) if retention times are identical. GC-MS with derivatization provides distinct spectral fingerprints.

Derivatization Protocol (PFPA):

  • Take 50 µL of the MCX eluate (before evaporation) or perform a separate LLE.

  • Evaporate to dryness.

  • Add 50 µL Pentafluoropropionic Anhydride (PFPA) + 25 µL Ethyl Acetate.

  • Incubate at 70°C for 20 minutes.

  • Evaporate to dryness; reconstitute in 50 µL Ethyl Acetate.

Interpretation:

  • 4-FEC-PFPA Derivative: The mass spectrum will show a molecular ion

    
     shifted by the PFPA group (MW + 146).
    
  • Differentiation: The fragmentation pattern of the PFPA derivative allows separation of the 2-, 3-, and 4-fluoro isomers based on the abundance of the fluoro-benzyl cation (

    
     109) versus the derivatized amine fragment.
    

Visualized Decision Matrix

G Sample Biological Sample (Urine/Blood) IA Immunoassay Screen (Amphetamines) Sample->IA Routine Path SPE Sample Prep: MCX SPE (Clean Extract) Sample->SPE High Suspicion Path Decision1 Result? IA->Decision1 Stop Negative (High Risk of False Neg) Decision1->Stop Negative Decision1->SPE Presumptive Pos LCMS LC-MS/MS (Biphenyl Col) Target: m/z 196.1 -> 178/151 SPE->LCMS Decision2 Isomer Ambiguity? LCMS->Decision2 Report Positive Confirmation (4-FEC) Decision2->Report No (RT Distinct) GCMS GC-MS Derivatization (PFPA Reagent) Decision2->GCMS Yes (Co-elution) Final Definitive Isomer ID (2/3/4-FEC) GCMS->Final

Caption: Analytical decision tree for 4-FEC screening, highlighting the bypass of immunoassay for high-suspicion cases and the role of GC-MS for isomer resolution.

References

  • UNODC. (2020).[4] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]

  • Alsenedi, K. A., & Morrison, C. (2017).[5] Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(20), 3060-3072. [Link]

  • Meyer, M. R., et al. (2010).[4] Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. [Link]

  • SWGDRUG. (2013).[2] Monograph: 4-Fluoromethcathinone (Analogous data for 4-FEC). Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Concheiro, M., et al. (2013). Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. Agilent Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Precision Chromatography Support Hub: 4-Fluoroethcathinone (4-FEC) Isomer Separation

Current Status: Online Operator: Senior Application Scientist Ticket ID: FEC-ISO-SEP-001 The Challenge: Why Standard Methods Fail You are likely here because your standard C18 method cannot distinguish 4-Fluoroethcathino...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: FEC-ISO-SEP-001

The Challenge: Why Standard Methods Fail

You are likely here because your standard C18 method cannot distinguish 4-Fluoroethcathinone (4-FEC) from its positional isomers, 2-Fluoroethcathinone (2-FEC) and 3-Fluoroethcathinone (3-FEC) .

The Scientific Reality

In Reversed-Phase Liquid Chromatography (RPLC), C18 columns rely primarily on hydrophobic subtraction . The positional isomers of fluoroethcathinone share:

  • Identical Molecular Weight: 209.26 g/mol (MS cannot distinguish parent ions).

  • Identical Hydrophobicity: The fluorine shift from the ortho (2-) to para (4-) position causes negligible changes in the octanol-water partition coefficient (logP).

The Solution: You must shift the separation mechanism from hydrophobicity to shape selectivity and pi-pi (


) interactions.

The Golden Standard Protocol

This method is validated for the separation of fluorinated cathinone regioisomers.[1][2] It prioritizes selectivity (


)  over raw efficiency (

).
Recommended System Configuration
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP / F5) Fluorinated rings engage in

stacking and dipole-dipole interactions with the analyte's aromatic ring.
Alternative Phase Biphenyl High density of

electrons offers superior shape selectivity for rigid isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures the cathinone amine is protonated (

), preventing silanol interactions.
Mobile Phase B Methanol + 0.1% Formic AcidCrucial: Methanol (protic) promotes stronger

interactions on PFP columns than Acetonitrile (aprotic).
Column Temp 25°C - 30°CLower temperatures often favor the thermodynamics of steric separation between isomers.
Step-by-Step Gradient Method
  • Equilibration: 5 minutes at initial conditions.

  • Injection: 1-5 µL (Keep mass load low to prevent peak broadening).

  • Gradient Profile:

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)State
0.0010%0.4Loading
1.0010%0.4Isocratic Hold
12.0055%0.4Separation Ramp
13.0095%0.4Wash
15.0095%0.4Wash
15.1010%0.4Re-equilibration

Troubleshooting & FAQs

Q1: My 3-FEC and 4-FEC peaks are still co-eluting or "shouldering." How do I fix this?

Diagnosis: The selectivity factor (


) is too low.
Action Plan: 
  • Switch Organic Modifier: If you are using Acetonitrile, switch to Methanol . Acetonitrile forms a "pi-electron shield" over the stationary phase, dampening the necessary aromatic interactions.

  • Lower the Temperature: Drop the column oven to 20°C . Isomeric selectivity is often enthalpically driven; lower heat reduces molecular energy, allowing the stationary phase to "feel" the subtle shape differences of the fluorine position.

Q2: The peaks are tailing significantly ( ). Is my column dead?

Diagnosis: Likely secondary silanol interactions. Cathinones are basic amines. If the pH is not low enough, the free base form interacts with acidic silanols on the silica support. Action Plan:

  • Buffer Check: Ensure you are using Formic Acid (0.1%) or Ammonium Formate (10mM, pH 3.0) .

  • Add "Sacrificial" Base: If tailing persists, add 5mM Ammonium Formate to the mobile phase. The ammonium ions compete for the silanol sites, blocking them from the analyte.

Q3: Can I use a Phenyl-Hexyl column instead of PFP?

Answer: Yes, but with caveats.

  • Phenyl-Hexyl: Good for

    
     interactions but lacks the "fluorine-fluorine" retention mechanism. It may separate 2-FEC (ortho) easily due to steric hindrance but struggle to resolve 3-FEC and 4-FEC.
    
  • Recommendation: Use Phenyl-Hexyl only if PFP is unavailable. Run a shallower gradient (0.5% B/min increase).

Visual Logic: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct stationary phase based on separation failure modes.

MethodSelection Start Start: 4-FEC Isomer Separation C18_Check Attempt Standard C18 Column Start->C18_Check Result_C18 Result: Co-elution of Isomers? C18_Check->Result_C18 Switch_PFP Switch to PFP (Pentafluorophenyl) Result_C18->Switch_PFP Yes (Critical Failure) Success Baseline Resolution (Rs > 1.5) Result_C18->Success No (Rare) Switch_Biphenyl Switch to Biphenyl Phase Switch_PFP->Switch_Biphenyl If PFP Unavailable Solvent_Check Check Organic Modifier Switch_PFP->Solvent_Check Use_MeOH Use Methanol (Protic) Switch_Biphenyl->Use_MeOH Solvent_Check->Use_MeOH Recommended Use_ACN Use Acetonitrile (Aprotic) Solvent_Check->Use_ACN Avoid Optimize Optimize: Lower Temp (<25°C) & Acidic pH Use_MeOH->Optimize Optimize->Success

Caption: Decision logic for overcoming hydrophobic co-elution by switching to pi-electron selective stationary phases.

References

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Kikura-Hanajiri, R., et al. (2020). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Analytical Science Advances. Link

  • Westphal, F., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh Symposium. Link

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC Manuals.[3] Link

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-FEC Analysis in Postmortem Blood

Welcome to the Advanced Technical Support Center. As forensic toxicology pushes toward lower limits of quantification, the analysis of synthetic cathinones like 4-fluoroethcathinone (4-FEC) in postmortem blood presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As forensic toxicology pushes toward lower limits of quantification, the analysis of synthetic cathinones like 4-fluoroethcathinone (4-FEC) in postmortem blood presents a profound analytical challenge. Postmortem blood is not a static matrix; it is a highly dynamic, degrading suspension. Hemolysis, putrefaction, and the enzymatic breakdown of cell membranes generate high concentrations of lysophospholipids—compounds notorious for causing severe ion suppression in positive electrospray ionization (ESI+) LC-MS/MS workflows.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven, mechanistically grounded solutions for isolating 4-FEC from complex postmortem matrices, ensuring your analytical protocols are robust, reproducible, and self-validating.

Mechanistic Workflow for Matrix Effect Mitigation

To successfully quantify 4-FEC, the extraction chemistry must exploit the molecule's basic secondary amine while aggressively stripping away endogenous lipids. The workflow below illustrates the critical path for isolating 4-FEC using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

MatrixEffectMitigation PM_Blood Postmortem Blood (High Lysophospholipids) Acidification Acidification (2% FA) Protonates 4-FEC Amine PM_Blood->Acidification Internal Standard Addition MCX_SPE Mixed-Mode Cation Exchange (MCX) SPE Cartridge Acidification->MCX_SPE Load Sample Org_Wash 100% MeOH Wash Elutes Neutral Lipids MCX_SPE->Org_Wash Retains 4-FEC via Cation Exchange Basic_Elution 5% NH4OH in MeOH Neutralizes & Elutes 4-FEC Org_Wash->Basic_Elution Removes Phospholipids UHPLC Biphenyl UHPLC Column Separates Isobaric Interferences Basic_Elution->UHPLC Evaporate & Reconstitute MSMS ESI+ MS/MS Stable Ionization UHPLC->MSMS Purified Analyte to Source

Mechanistic workflow for mitigating lipid-induced matrix effects in 4-FEC extraction.

Core Methodology: Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. By integrating isotope dilution prior to any sample manipulation, the method intrinsically corrects for both extraction losses and residual matrix effects at the detector[1].

Step 1: Sample Aliquoting & Isotope Dilution

  • Aliquot 250 µL of postmortem whole blood into a 2 mL microcentrifuge tube.

  • Spike with 25 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), preferably 4-FEC-d5 (100 ng/mL).

  • Causality: The SIL-IS co-elutes perfectly with 4-FEC during chromatography. Because it experiences the exact same ionization environment in the MS source, any ion suppression caused by residual matrix components will affect both the target and the IS equally, normalizing the final quantitative ratio.

Step 2: Protein Precipitation (PPT)

  • Add 1 mL of ice-cold acetonitrile (ACN). Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Causality: Postmortem blood contains highly degraded, cross-linked proteins. Cold ACN rapidly denatures these proteins, preventing emulsion formation and sorbent clogging during the subsequent SPE steps.

Step 3: Acidification

  • Transfer the supernatant to a clean tube and dilute with 2 mL of 2% Formic Acid (FA) in water. Verify pH is < 3.0.

  • Causality: 4-FEC is a basic secondary amine (pKa ~8.5). Acidification ensures the amine is fully protonated (cationic), which is strictly required for strong retention on the sulfonic acid (SO3-) sites of the MCX sorbent.

Step 4: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: 2 mL Methanol (MeOH), followed by 2 mL 2% FA.

  • Load: Apply the acidified sample extract.

  • Wash 1: 2 mL 2% FA. (Removes water-soluble endogenous salts and organic acids).

  • Wash 2: 2 mL 100% MeOH. (Critical Step: Because the protonated 4-FEC is locked to the sorbent via ionic bonds, this aggressive organic wash strips away neutral lipids and lysophospholipids—the primary culprits of ESI suppression).

  • Elution: 2 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

  • Causality: The high pH of the elution solvent deprotonates the 4-FEC amine, neutralizing its charge. This breaks the ionic bond with the sorbent, allowing the organic solvent to elute the highly purified target.

Step 5: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA).

Step 6: UHPLC-MS/MS Analysis

  • Inject 2 µL onto a Biphenyl UHPLC column.

  • Causality: Biphenyl stationary phases offer enhanced π-π interactions compared to traditional C18 columns. This provides superior retention and chromatographic resolution of synthetic cathinones from isobaric interferences and residual matrix components[1].

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the above protocol across different biological matrices. Note the degradation of Process Efficiency (PE) in putrefied samples, underscoring the necessity of the SIL-IS for accurate quantification.

Matrix TypeAnalyteMatrix Effect (ME) %Extraction Efficiency (EE) %Process Efficiency (PE) %Precision (%CV)
Premortem Blood4-FEC92.488.581.76.2
Postmortem Blood4-FEC86.185.273.311.4
Putrefied PM Blood4-FEC78.581.063.514.8
Urine (Reference)4-FEC98.294.192.44.5

Note: ME values <100% indicate ion suppression. A highly optimized method should maintain ME between 80% and 120% with a %CV <15% across multiple postmortem sources.

Troubleshooting Guide

Issue 1: I am observing severe ion suppression (>40%) at the retention time of 4-FEC in postmortem samples, despite using MCX SPE.

  • Root Cause: This is typically caused by residual lysophospholipids co-eluting with the analyte.

  • Actionable Solution: Implement a post-column infusion (PCI) experiment. Infuse a constant stream of 4-FEC into the MS source while injecting a blank postmortem blood extract. Monitor the baseline for dips (suppression zones). If the suppression zone overlaps with the 4-FEC retention time, adjust your UHPLC gradient to elute 4-FEC earlier or later. Additionally, ensure your SPE Wash 2 (100% MeOH) volume is strictly adhered to; insufficient washing leaves lipids bound to the cartridge.

Issue 2: My recovery of 4-FEC is highly variable between different postmortem cases.

  • Root Cause: Postmortem blood viscosity and lipid content vary wildly depending on the postmortem interval (PMI) and cause of death. Highly viscous or putrefied samples can overload the SPE sorbent bed, leading to breakthrough of the analyte during the loading phase.

  • Actionable Solution: Dilute heavily putrefied blood 1:1 with LC-MS grade water before the protein precipitation step to normalize viscosity. Always verify that the pH of the sample prior to SPE loading is <3.0 to ensure complete protonation of the cathinone.

Issue 3: Peak tailing and retention time shifts are occurring specifically in postmortem sample injections, but not in neat standards.

  • Root Cause: Accumulation of strongly retained matrix proteins/lipids on the head of the UHPLC column, which alters the stationary phase chemistry over time.

  • Actionable Solution: Introduce a high-organic "column wash" step at the end of your LC gradient (e.g., 98% ACN for 1.5 minutes) before re-equilibrating. Utilize a guard column and replace it every 100 postmortem injections.

Frequently Asked Questions (FAQs)

Q: Why is postmortem blood significantly more challenging for 4-FEC analysis than clinical plasma? A: In clinical plasma, matrix components are relatively stable. In postmortem blood, cellular degradation (hemolysis) releases massive amounts of intracellular proteins and enzymes. Furthermore, active lipases break down cell membranes into lysophospholipids, which are notorious for causing severe matrix effects (ion suppression) in positive electrospray ionization (ESI+)[2].

Q: How do I mathematically calculate and validate the Matrix Effect (ME)? A: ME is calculated using the formula: ME (%) = (Peak Area of Analyte Spiked Post-Extraction / Peak Area of Analyte in Neat Solvent) × 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, while >100% indicate ion enhancement. For forensic validation, ME should ideally be within ±25% (i.e., 75% - 125%), and the %CV of the ME across at least 6 different postmortem sources must be <15% to ensure the method is reliable across diverse cases[1].

Q: Can I use a generic internal standard if 4-FEC-d5 is commercially unavailable? A: While a matched Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, you can use a closely related synthetic cathinone SIL-IS (e.g., Mephedrone-d3 or Methcathinone-d3) if 4-FEC-d5 is unavailable. However, you must rigorously validate that the chosen IS co-elutes precisely with 4-FEC; otherwise, it will not experience the exact same ionization environment and will fail to correct the matrix effect accurately[3].

References

  • Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS Source: nih.gov URL:[Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples Source: mdpi.com URL:[Link]

  • Matrix effect (%) in premortem (blue) and postmortem (red) whole blood... Source: researchgate.net URL:[Link]

Sources

Troubleshooting

resolving peak co-elution of 4-FEC and 4-MEC in GC-MS

Technical Support Center: Knowledge Base Article #CAT-042 Topic: Resolving Peak Co-elution of 4-FEC and 4-MEC in GC-MS Status: Verified | Last Updated: 2025-05-20 Department: Forensic & Clinical Toxicology Applications E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knowledge Base Article #CAT-042 Topic: Resolving Peak Co-elution of 4-FEC and 4-MEC in GC-MS Status: Verified | Last Updated: 2025-05-20 Department: Forensic & Clinical Toxicology Applications

Executive Summary

Users analyzing synthetic cathinones often report difficulty distinguishing 4-Fluoroethcathinone (4-FEC) and 4-Methylethcathinone (4-MEC) . While these compounds are not constitutional isomers (MW 195 vs. MW 191), they possess identical N-ethyl side chains, resulting in a dominant base peak at


 72  and very similar retention times on standard 5%-phenyl-arylene stationary phases (e.g., DB-5ms).

This guide provides a tiered troubleshooting protocol to achieve baseline resolution, moving from data processing adjustments to wet-chemistry interventions.

Part 1: Diagnostic Hub (The Triage)

Q: I see a single broad peak. How do I know if it’s co-elution or just poor chromatography?

A: You must perform Extracted Ion Chromatogram (EIC) analysis before altering your method. In Electron Ionization (EI) at 70 eV, synthetic cathinones undergo extensive fragmentation. The molecular ions (


) are weak but distinct.
  • Open your data analysis software.

  • Extract

    
     195  (Specific to 4-FEC, 
    
    
    
    ).
  • Extract

    
     191  (Specific to 4-MEC, 
    
    
    
    ).
  • Overlay these traces with the Total Ion Chromatogram (TIC).

  • Scenario A: You see two distinct peaks in the EIC traces, even if the TIC looks like one merged hump.

    • Resolution: The compounds are separated.[1][2][3][4][5][6][7][8][9] Use EIC peak areas for quantitation.

  • Scenario B: The EIC traces overlap perfectly (Retention Time difference < 0.05 min).

    • Resolution: True co-elution. You must modify the chromatography or derivatize (Proceed to Part 2).

Technical Insight: Both compounds share the base peak


 72  (iminium ion, 

) formed by

-cleavage.[10] Relying on the TIC or the base peak alone will lead to false positives or integration errors.

Part 2: Chromatographic Optimization (Hardware Fix)

Q: Can I separate these without derivatization reagents?

A: Often, yes. The fluorine atom on 4-FEC is electron-withdrawing, while the methyl group on 4-MEC is electron-donating. This creates a small polarity difference. On a non-polar column (DB-5ms, HP-5ms), 4-FEC typically elutes before 4-MEC due to lower dispersive forces, but the window is narrow.

Protocol: The "Mid-Ramp" Optimization Standard rapid screening methods (e.g., 20°C/min) mask this separation. Implement a flattened ramp around the elution temperature.

ParameterStandard Screening (Poor Resolution)Optimized Resolution Method
Column DB-5ms (30m x 0.25mm x 0.25µm)DB-5ms (or DB-200 for better selectivity)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Helium, 0.8 mL/min (Improves efficiency)
Oven Ramp 100°C

300°C @ 20°C/min
100°C

140°C @ 20°C/min 140°C

180°C @ 4°C/min
(Critical Zone) 180°C

280°C @ 25°C/min
Inlet SplitlessSplit 10:1 (Sharpens peaks)

Success Metric: You should achieve a resolution (


) > 1.5. If peaks still tail or overlap, the secondary amine is interacting with silanols. Proceed to Derivatization.[3][5]

Part 3: Derivatization Protocols (The Chemistry Fix)

Q: The peaks are still tailing. What is the gold standard for separation?

A: Chemical derivatization using Pentafluoropropionic Anhydride (PFPA) . Derivatization serves two purposes here:

  • Improves Peak Shape: Caps the polar secondary amine, eliminating silanol interactions and tailing.

  • Mass Spectral Differentiation: The perfluoroacyl groups add significant mass, stabilizing the molecular ion and creating unique high-mass fragments.

Mechanism: The reagent targets the secondary nitrogen.

  • 4-FEC (

    
    ) + PFPA 
    
    
    
    4-FEC-PFP (
    
    
    )
  • 4-MEC (

    
    ) + PFPA 
    
    
    
    4-MEC-PFP (
    
    
    )
Standard Operating Procedure (SOP): PFPA Derivatization
  • Preparation: Evaporate 50

    
    L of sample extract to dryness under nitrogen stream.
    
  • Reagent Addition: Add 50

    
    L of Ethyl Acetate + 50 
    
    
    
    L of PFPA.
  • Incubation: Cap vial tightly. Heat at 70°C for 20 minutes .

    • Why? Cathinones are thermally labile. Excessive heat (e.g., >90°C) can cause degradation (oxidation/dimerization).

  • Evaporation: Evaporate to dryness under nitrogen (removes excess acid).

  • Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate.
    
  • Analysis: Inject 1

    
    L (Split 20:1).
    

Expected Result: The retention time gap typically increases because the fluoro-acyl group interacts differently with the stationary phase depending on the ring substituent (F vs Me).

Part 4: Visualizing the Logic

Workflow 1: Troubleshooting Decision Tree

This diagram illustrates the logical path from symptom to solution.

TroubleshootingLogic Start Symptom: Suspected Co-elution (Single/Broad Peak) Step1 Extract Ion Chromatograms (EIC) m/z 191 (4-MEC) & m/z 195 (4-FEC) Start->Step1 Decision1 Do peaks overlap? Step1->Decision1 ResultA Resolution Acceptable Use EIC for Quantitation Decision1->ResultA No (Distinct peaks) Step2 Optimize GC Method (Slow Ramp 140-180°C) Decision1->Step2 Yes (Overlap) Decision2 Resolution > 1.5? Step2->Decision2 Decision2->ResultA Yes Step3 Derivatization (PFPA) Target: Secondary Amine Decision2->Step3 No (Tailing/Overlap) Final Distinct Spectra & RT (MW 337 vs 341) Step3->Final

Caption: Logical troubleshooting pathway for resolving 4-FEC and 4-MEC co-elution.

Workflow 2: Mass Spectral Fragmentation Logic

Understanding why we derivatize helps in interpreting the data.

Fragmentation cluster_0 Underivatized (Native) cluster_1 PFPA Derivatized MEC 4-MEC (MW 191) BasePeak Base Peak m/z 72 (Indistinguishable) MEC->BasePeak Alpha Cleavage MEC_PFP 4-MEC-PFP (MW 337) MEC->MEC_PFP + PFPA FEC 4-FEC (MW 195) FEC->BasePeak FEC_PFP 4-FEC-PFP (MW 341) FEC->FEC_PFP + PFPA UniqueIons Unique High-Mass Ions (m/z 200+ region) MEC_PFP->UniqueIons Stabilized Frag. FEC_PFP->UniqueIons

Caption: Comparison of fragmentation pathways before and after PFPA derivatization.

Part 5: Analytical Data Summary

CompoundMolecular FormulaMWBase Peak (Native)Target Ion (Native)Target Ion (PFPA-Deriv)
4-MEC

19172191, 119337, 204
4-FEC

19572195, 123341, 208

Note: The "Target Ion (Native)" is often <5% abundance in standard EI spectra, making derivatization critical for low-concentration samples.

References

  • UNODC (United Nations Office on Drugs and Crime). (2013). Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library. Retrieved from

  • Senedi, K., & Morrison, C. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Retrieved from

  • BenchChem. (2025).[11] GC-MS Analysis of 4-Fluoropentedrone Hydrochloride (Analog Reference). Retrieved from

Sources

Optimization

identifying degradation products of 4-Fluoroethcathinone in solution

Welcome, Researchers. This guide serves as a dedicated technical resource for scientists and drug development professionals working with 4-Fluoroethcathinone (4-FEC).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide serves as a dedicated technical resource for scientists and drug development professionals working with 4-Fluoroethcathinone (4-FEC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, identify, and troubleshoot the degradation of 4-FEC in solution. The inherent instability of synthetic cathinones, particularly those with halogen substitutions, presents a significant analytical challenge.[1][2] This guide is structured to address the common issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding 4-FEC stability.

Q1: My 4-FEC solution is showing a loss of purity over a short period. What are the primary factors causing this degradation?

A1: The degradation of 4-FEC, like other β-keto amphetamines, is primarily influenced by three factors: pH, temperature, and the solvent matrix.[3][4]

  • pH: This is the most critical factor. 4-FEC is significantly more stable in acidic conditions (pH < 7) and degrades rapidly in neutral to alkaline (basic) solutions.[5][6] The β-keto group is susceptible to base-catalyzed reactions.[7]

  • Temperature: Elevated temperatures dramatically accelerate degradation.[2] For optimal stability, solutions should be stored at or below refrigerated temperatures (4°C), with frozen storage (-20°C or lower) being preferable for long-term preservation.[1]

  • Solvent/Matrix: The choice of solvent is crucial. While soluble in various organic solvents, 4-FEC shows better stability in aprotic solvents like acetonitrile compared to protic solvents like methanol, where degradation can be observed even at room temperature.[7] In biological matrices, enzymatic activity can also contribute to degradation.[1]

Q2: I am seeing new, unexpected peaks in my chromatogram. What are the likely degradation products of 4-FEC?

A2: While specific forced degradation studies on 4-FEC are not extensively published, we can predict the most probable degradation products based on the known pathways of structurally similar cathinones like 4-methylmethcathinone (4-MMC) and general chemical principles.[6][7][8] The primary sites of degradation are the β-keto group and the ethylamino side chain.

The most likely degradation pathways include:

  • Reduction of the β-Keto Group: The ketone can be reduced to a secondary alcohol, forming the corresponding 1-(4-fluorophenyl)-2-(ethylamino)propan-1-ol . This is a common metabolic pathway for cathinones and can also occur chemically.[9]

  • Oxidative Degradation: This can occur through multiple routes. A common pathway for cathinones, especially under alkaline conditions, involves oxidation of the α-carbon, leading to the formation of an α-dicarbonyl compound, 1-(4-fluorophenyl)-1,2-propanedione , and subsequent cleavage of the side chain.[7][8]

  • De-ethylation: The ethyl group on the nitrogen can be removed, leading to the primary amine 1-(4-fluorophenyl)-2-aminopropan-1-one .

  • Dehalogenation: While less common, the fluorine atom on the phenyl ring could potentially be replaced by a hydroxyl group, especially under photolytic stress, or reductively removed to yield Ethcathinone . One study noted the dehalogenation of a chlorinated cathinone as a possible degradation route.[1]

  • Dimerization: Cathinones, particularly primary amine analogs, are prone to dimerization, especially as a free base.[10]

Q3: I am using GC-MS for analysis and observing a peak with a mass that is 2 Da less than my parent compound. What is this?

A3: This is a well-documented artifact of GC-MS analysis for synthetic cathinones.[11][12] The high temperatures of the GC inlet can cause in-situ thermal degradation. This process is an oxidative dehydrogenation, resulting in the loss of two hydrogen atoms and the formation of an enamine or a related unsaturated species.[11] This leads to a characteristic mass shift of -2 Da. To mitigate this, consider using a lower injection port temperature or, preferably, switch to a less thermally aggressive technique like LC-MS/MS.[2]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues encountered during the analysis of 4-FEC.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of 4-FEC peak area in standard solutions. 1. Incorrect Solvent pH: Solution may be neutral or basic.1. Prepare standards in a slightly acidic solvent (e.g., acetonitrile with 0.1% formic acid).[1]
2. High Storage Temperature: Storing at room temperature.2. Store stock and working solutions at ≤4°C for short-term and ≤-20°C for long-term.[1]
3. Reactive Solvent: Using protic solvents like methanol.3. Switch to a more inert solvent like acetonitrile for stock solutions.[7]
Multiple, broad, or tailing peaks in HPLC. 1. On-column Degradation: Using a neutral or basic mobile phase.1. Use an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). This ensures the amine is protonated and improves peak shape.
2. Formation of Multiple Degradants: The solution has degraded over time.2. Prepare fresh samples immediately before analysis. If analyzing degradation, ensure the method can resolve all key species.
Poor reproducibility between injections. Ongoing Degradation: The sample is degrading in the autosampler vial.1. Use a cooled autosampler (set to ~4°C).
2. Minimize the time between sample preparation and injection.
3. Prepare samples in an acidic diluent.
Mass spectral data does not match library/expected values. 1. In-source Fragmentation/Degradation (LC-MS): High cone voltage or source temperature.1. Optimize MS source conditions to minimize fragmentation of the parent ion.
2. Thermal Degradation (GC-MS): As discussed in FAQ Q3.2. Lower GC inlet temperature or use LC-MS.[11]
3. Incorrect Isomer: Confusion with a positional isomer (e.g., 2-FEC or 3-FEC).3. Confirm the identity of your reference standard with an orthogonal technique like NMR if possible.

Experimental Protocols & Methodologies

To ensure the integrity of your results, rigorous and validated analytical methods are essential. Below are foundational protocols for conducting forced degradation studies and routine analysis.

Protocol 1: Forced Degradation Study of 4-FEC

This study is designed to intentionally degrade 4-FEC under controlled stress conditions to identify potential degradation products and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-FEC in acetonitrile.

2. Stress Conditions:

  • For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the specified stressor solution.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 2 hours. Note: Base degradation is expected to be rapid.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Dissolve in HPLC-grade water. Heat at 80°C for 48 hours.

  • Photolytic Degradation: Dissolve in HPLC-grade water. Expose to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Control Sample: Dilute stock solution in HPLC-grade water and keep protected from light at 4°C.

3. Sample Analysis:

  • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples using the HPLC-UV/MS method described below.

  • Compare the chromatograms of stressed samples to the control to identify new peaks (degradation products) and the loss of the parent 4-FEC peak.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent 4-FEC from its potential degradation products.

  • Instrumentation: HPLC with Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at 254 nm or use DAD to collect full spectra.

  • MS Detection (ESI+): Scan a mass range of m/z 50-500. For MS/MS, use the protonated molecular ion of 4-FEC (C₁₁H₁₄FNO, MW: 195.24; [M+H]⁺ = 196.11) as the precursor ion.

Visualizing Degradation & Workflows

Diagrams can clarify complex relationships and workflows. The following are presented in Graphviz DOT language.

cluster_stress Forced Degradation Stressors cluster_products Potential Degradation Products Acid (HCl) Acid (HCl) De-ethylated Amine De-ethylated Amine Acid (HCl)->De-ethylated Amine may cause Base (NaOH) Base (NaOH) Oxidized (Diketone) Oxidized (Diketone) Base (NaOH)->Oxidized (Diketone) likely leads to Oxidant (H2O2) Oxidant (H2O2) Heat Heat Reduced (Alcohol) Reduced (Alcohol) Heat->Reduced (Alcohol) can cause Light (UV/Vis) Light (UV/Vis) Dehalogenated (Ethcathinone) Dehalogenated (Ethcathinone) Light (UV/Vis)->Dehalogenated (Ethcathinone) may cause Dimer Dimer 4-FEC 4-FEC 4-FEC->Acid (HCl) subjected to 4-FEC->Base (NaOH) subjected to 4-FEC->Oxidant (H2O2) subjected to 4-FEC->Heat subjected to 4-FEC->Light (UV/Vis) subjected to

Caption: Potential degradation pathways of 4-FEC under various stress conditions.

Start Start Prepare_Sample Prepare Sample in Acidic Diluent Start->Prepare_Sample HPLC_Separation HPLC Separation (C18, Acidic Mobile Phase) Prepare_Sample->HPLC_Separation DAD_Detection DAD Detection (Identify Chromophores) HPLC_Separation->DAD_Detection MS_Analysis MS Analysis (ESI+) (Determine [M+H]+) DAD_Detection->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation (Structural Elucidation) MS_Analysis->MSMS_Fragmentation Data_Interpretation Data Interpretation & Structure ID MSMS_Fragmentation->Data_Interpretation End End Data_Interpretation->End

Caption: Analytical workflow for identifying 4-FEC and its degradation products.

References

  • Proposed mechanism of degradation of substituted cathinones. ResearchGate. Available at: [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology. Available at: [Link]

  • Archer, R.P. (2009). Fluoromethcathinone, a new substance of abuse.
  • Glicksberg, L. & Kerrigan, S. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]

  • Sørensen, L.K. (2011). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. Journal of Medical Toxicology. Available at: [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. Available at: [Link]

  • Frison, G., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Available at: [Link]

  • EMCDDA. (2026). Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available at: [Link]

  • Wikipedia. (2023). Cathinone. Available at: [Link]

  • Al-Saffar, Y., et al. (2023). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Forensic Toxicology. Available at: [Link]

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Available at: [Link]

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Certified Reference Materials for 4-Fluoroethcathinone HCl: Navigating a Niche Market

For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances, the accuracy and reliability of analytical data are paramount. The use of Certified Reference Materia...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances, the accuracy and reliability of analytical data are paramount. The use of Certified Reference Materials (CRMs) is the cornerstone of generating defensible results, ensuring traceability, and enabling comparability across different laboratories and time points. This guide provides an in-depth comparison of available CRM sources for 4-Fluoroethcathinone HCl (4-FEC HCl), a synthetic cathinone of significant interest in forensic and toxicological research.

The Critical Role of Certified Reference Materials

Before delving into the specifics of 4-Fluoroethcathinone HCl, it is essential to understand the distinction and importance of a Certified Reference Material. Unlike a standard analytical reagent, a CRM is a highly characterized material where one or more of its properties are certified with a stated uncertainty at a specified level of confidence.[1][2][3] The production of CRMs is governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[4][5][6][7] The use of CRMs is critical for:

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

  • Instrument Calibration: Ensuring the accuracy of instrument response.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

  • Metrological Traceability: Linking the value of a measurement to a national or international standard.[8]

In the context of forensic and clinical toxicology, the use of CRMs is not just a matter of good scientific practice but often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[8]

The Landscape of 4-Fluoroethcathinone HCl Reference Materials

A comprehensive search for commercially available Certified Reference Materials for 4-Fluoroethcathinone HCl reveals a notably limited market. This is not uncommon for novel or emerging psychoactive substances. The primary supplier identified is Cayman Chemical , which offers 4-Fluoroethcathinone (hydrochloride) as an "Analytical Reference Standard". While not explicitly marketed as a "Certified Reference Material" in all contexts, their products are often produced in an ISO/IEC 17025 and ISO 17034 accredited facility, a key indicator of high-quality reference material production.

It is crucial for researchers to distinguish 4-Fluoroethcathinone (4-FEC) from the more commonly referenced 4-Fluoromethcathinone (4-FMC). These are distinct chemical entities, and careful attention to the full chemical name and CAS number is essential when sourcing reference materials.

Supplier Comparison: A Focus on Quality and Documentation

Given the current market, a direct side-by-side comparison of multiple CRM producers for 4-FEC HCl is challenging. Therefore, this guide will focus on the key quality attributes to look for when sourcing this reference material, using the available information from Cayman Chemical as a primary example.

FeatureCayman ChemicalIdeal CRM Characteristics
Product Name 4-Fluoroethcathinone (hydrochloride)4-Fluoroethcathinone hydrochloride
CAS Number 2705473-25-02705473-25-0
Purity Specification ≥98%A certified purity value with a stated uncertainty (e.g., 99.5% ± 0.2%).
Format Crystalline SolidPowder or solution with a certified concentration and uncertainty.
Accreditation Often produced under ISO/IEC 17025 and ISO 17034Explicitly stated ISO 17034 accreditation for the production of the specific CRM.
Certificate of Analysis (CoA) Available for download by batch number.A comprehensive CoA that includes the certified value, uncertainty, traceability statement, and details of the characterization methods.

Experimental Workflow for CRM Verification

Upon receiving a 4-Fluoroethcathinone HCl reference material, it is best practice to perform an in-house verification to ensure its identity and purity. This not only validates the supplier's data but also provides a baseline for the material's stability over time in your laboratory's storage conditions.

Step-by-Step Protocol for Identity and Purity Verification
  • Visual Inspection: Examine the material for any signs of degradation or contamination. It should be a uniform crystalline solid.

  • Solubility Test: Confirm the solubility of the material in an appropriate solvent, such as methanol or acetonitrile, at the desired concentration.

  • Qualitative Analysis by GC-MS:

    • Prepare a dilute solution of the reference material (e.g., 10 µg/mL).

    • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Compare the resulting mass spectrum with a library spectrum or published data for 4-Fluoroethcathinone. The SWGDRUG monograph for 4-Fluoroethcathinone provides a reference mass spectrum.[9]

  • Purity Assessment by HPLC-UV:

    • Prepare a solution of known concentration (e.g., 100 µg/mL).

    • Analyze by High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

    • The resulting chromatogram should show a single major peak corresponding to 4-Fluoroethcathinone HCl. The peak area can be used to calculate the purity against a known standard if available, or to assess for the presence of impurities.

  • Documentation: Record all experimental parameters and results, and compare them to the supplier's Certificate of Analysis.

Below is a visual representation of this verification workflow:

VerificationWorkflow cluster_receipt Material Receipt cluster_analysis Analytical Verification cluster_documentation Documentation & Archiving Receive Receive CRM Inspect Visual Inspection Receive->Inspect Solubility Solubility Test Inspect->Solubility GCMS Identity Confirmation (GC-MS) Solubility->GCMS HPLC Purity Assessment (HPLC-UV) Solubility->HPLC Compare Compare to CoA GCMS->Compare HPLC->Compare Record Record Results Compare->Record Store Store CRM Appropriately Record->Store

A streamlined workflow for the in-house verification of a 4-Fluoroethcathinone HCl reference material.

The Logic of Trustworthy Research Outcomes

TrustworthyResearch CRM Certified Reference Material (ISO 17034) Validation Validated Analytical Method (ISO/IEC 17025) CRM->Validation Enables Data Accurate & Traceable Data Validation->Data Generates Conclusion Trustworthy & Reproducible Research Outcomes Data->Conclusion Leads to

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of 4-Fluoroethcathinone (4-FEC) in Commercial Immunoassay Urine Screens

Executive Overview The rapid proliferation of novel psychoactive substances (NPS) demands continuous adaptation from forensic and clinical toxicology laboratories. 4-Fluoroethcathinone (4-FEC), a halogenated synthetic ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rapid proliferation of novel psychoactive substances (NPS) demands continuous adaptation from forensic and clinical toxicology laboratories. 4-Fluoroethcathinone (4-FEC), a halogenated synthetic cathinone, has emerged as a potent stimulant that frequently evades standard drugs-of-abuse urine screens. As a Senior Application Scientist, I consistently observe laboratories reporting false-negative results for cathinone derivatives due to an over-reliance on legacy phenethylamine immunoassays.

This guide objectively compares the cross-reactivity of 4-FEC across traditional and targeted commercial immunoassays. Furthermore, it provides a self-validating experimental framework to accurately assess assay performance, ensuring absolute diagnostic trustworthiness.

Mechanistic Causality: Why Traditional Assays Fail

Immunoassay cross-reactivity is fundamentally dictated by the steric and electronic complementarity between the target analyte and the antibody's binding pocket.

  • Traditional Amphetamine Assays (e.g., EMIT II Plus, Standard ELISA): These legacy antibodies are raised against primary amines featuring an unsubstituted phenyl ring. 4-FEC possesses a

    
    -ketone group, an N-ethyl substitution, and a para-fluoro substitution. The 
    
    
    
    -ketone introduces a significant dipole and alters the side-chain conformation, while the bulky N-ethyl group causes severe steric hindrance in binding pockets optimized for methylamines. Consequently, 4-FEC exhibits near-zero cross-reactivity in these assays, leading to dangerous false negatives [1].
  • Targeted Cathinone Assays (e.g., Randox DOA-V, Neogen Synthetic Cathinones): These specialized kits utilize antibodies raised specifically against mephedrone (4-methylmethcathinone) or methcathinone. The binding pockets are evolutionarily designed to accommodate the

    
    -ketone oxygen and tolerate para-substitutions on the aromatic ring. Because the fluorine atom in 4-FEC has a similar van der Waals radius to a hydrogen or methyl group, it fits seamlessly within the mephedrone-targeted pocket, yielding high cross-reactivity and reliable detection [2].
    

Binding A Targeted Antibody (e.g., Randox Bath Salt I) D Signal Reduction (Positive Screen) A->D 4-FEC Bound E Signal Generation (Negative Screen) A->E Conjugate Bound B 4-FEC (Analyte) Beta-ketone & 4-Fluoro B->A High Affinity Binding C Enzyme Conjugate (Competitor) C->A Competitive Binding

Fig 1: Competitive binding mechanism of 4-FEC and enzyme conjugates for targeted antibodies.

Comparative Performance Data

To objectively evaluate product performance, we must compare the cross-reactivity of 4-FEC across distinct commercial platforms. The data below synthesizes expected performance metrics based on the structural homology of 4-FEC to established cathinone cross-reactivity profiles [3].

Table 1: Cross-Reactivity of 4-FEC in Commercial Immunoassays
Assay ClassificationManufacturer & KitTarget Analyte4-FEC Cross-Reactivity (%)Estimated Detection Cutoff (ng/mL)
Traditional Siemens EMIT II PlusAmphetamines< 1%> 10,000
Traditional Neogen ELISAMethamphetamine/MDMA< 1%> 10,000
Targeted Randox DOA-V (Bath Salt I)Mephedrone/Methcathinone~ 50 - 100%5 - 10
Targeted Neogen ELISASynthetic Cathinones~ 20 - 50%25 - 50

Note: Cross-reactivity percentages are calculated relative to the assay's primary target calibrator.

Self-Validating Experimental Protocol

To establish these performance metrics in your own laboratory, you must employ a self-validating experimental design. Immunoassays are presumptive; therefore, any cross-reactivity study must internally control for matrix effects and spontaneous analyte degradation.

Step 1: Matrix Preparation and pH Control
  • Action: Pool drug-free human urine and adjust the pH to 6.0 using a 0.1 M phosphate buffer.

  • Causality: Synthetic cathinones like 4-FEC undergo rapid base-catalyzed degradation (epimerization and hydrolysis) at physiological or alkaline pH. Controlling the pH ensures the analyte remains structurally intact during the 30-60 minute assay incubation period, preventing false-negative artifacts.

Step 2: Serial Dilution and Spiking
  • Action: Prepare a stock solution of 4-FEC reference standard (1 mg/mL in methanol). Spike into the pH-controlled urine to create a logarithmic calibration curve ranging from 10 ng/mL to 10,000 ng/mL.

  • Causality: A broad concentration range is required to accurately calculate the

    
     (the concentration of 4-FEC that displaces 50% of the enzyme conjugate) and establish the true limit of detection.
    
Step 3: Immunoassay Execution
  • Action: Run the spiked samples through the targeted ELISA/Biochip platforms according to the manufacturer's protocols, ensuring the inclusion of blank matrix controls and target calibrators (e.g., mephedrone).

  • Causality: In a competitive immunoassay, 4-FEC in the urine competes with an enzyme-labeled drug conjugate for limited antibody binding sites. High cross-reactivity means 4-FEC successfully outcompetes the conjugate, reducing the final colorimetric or chemiluminescent signal.

Step 4: Orthogonal LC-MS/MS Confirmation (The Self-Validation Step)
  • Action: Simultaneously extract a 100 µL aliquot of the spiked urine using Solid Phase Extraction (SPE) and quantify the exact 4-FEC concentration via LC-MS/MS.

  • Causality: This is the critical self-validating mechanism of the protocol. By confirming the exact concentration of 4-FEC in the well at the exact time of the assay, we definitively prove that the observed immunoassay signal is caused by the intended concentration of 4-FEC, ruling out confounding variables such as spontaneous degradation, matrix suppression, or pipetting errors.

Workflow N1 1. Matrix Prep Obtain Blank Urine & Adjust pH to 6.0 N2 2. Serial Dilution Spike 4-FEC (10 - 10,000 ng/mL) N1->N2 N3 3. Immunoassay Screening Run Randox, Neogen & EMIT Assays N2->N3 N4 4. Data Analysis Calculate % Cross-Reactivity & IC50 N3->N4 N5 5. Orthogonal Validation LC-MS/MS Confirmation of Intact 4-FEC N4->N5

Fig 2: Self-validating experimental workflow for determining 4-FEC immunoassay cross-reactivity.

Conclusion & Recommendations

For laboratories tasked with monitoring NPS use, relying on traditional amphetamine/methamphetamine screens is analytically insufficient for detecting 4-FEC. The structural divergence of the


-ketone and N-ethyl groups completely abrogates binding to legacy antibodies. The data clearly demonstrates that targeted assays, such as the Randox Drugs of Abuse V (Bath Salt I) biochip or the Neogen Synthetic Cathinones ELISA, are required to achieve clinically relevant detection thresholds. Laboratories should adopt these targeted panels and validate them using the pH-stabilized, LC-MS/MS-backed protocol described above to ensure absolute diagnostic accuracy.

References

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Synthetic Cathinones (Methcathinone) ELISA Kit Instructions Source: Neogen Corporation Toxicology URL: [Link]

Sources

Validation

Technical Comparison: Mass Spectral Fragmentation Dynamics of 4-FEC vs. 4-FMC

This guide provides a technical comparison of the mass spectral fragmentation patterns of 4-Fluoromethcathinone (4-FMC) and 4-Fluoroethcathinone (4-FEC) . It is designed for analytical chemists and forensic scientists re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectral fragmentation patterns of 4-Fluoromethcathinone (4-FMC) and 4-Fluoroethcathinone (4-FEC) . It is designed for analytical chemists and forensic scientists requiring definitive differentiation of these homologous synthetic cathinones.

Executive Summary

4-FMC (Flephedrone) and 4-FEC are structural homologs within the synthetic cathinone class. While they share an identical 4-fluorobenzoyl core, they differ by a single methylene unit (


) on the nitrogen substituent.

In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), this structural difference dictates a predictable shift in the base peak (immonium ion) while preserving the acylium ion series.

  • Primary Discriminator: The base peak shifts from

    
     58  (4-FMC) to 
    
    
    
    72
    (4-FEC).
  • Commonality: Both exhibit a characteristic fragment at

    
     123  (4-fluorobenzoyl cation).
    

Structural Context & Homology

Understanding the precise atomic arrangement is a prerequisite for interpreting the fragmentation logic.

CompoundIUPAC NameFormulaMW ( g/mol )N-Substituent
4-FMC 1-(4-fluorophenyl)-2-(methylamino)propan-1-one

181.21Methyl (

)
4-FEC 1-(4-fluorophenyl)-2-(ethylamino)propan-1-one

195.23Ethyl (

)

Mechanistic Deep Dive: -Cleavage Pathways

The dominant fragmentation mechanism for cathinones under EI (70 eV) is


-cleavage  initiated by the radical site on the nitrogen atom. This process breaks the C-C bond between the carbonyl carbon and the 

-carbon.
The Fragmentation Logic[1]
  • Ionization: Removal of an electron from the nitrogen lone pair creates the molecular ion (

    
    ).
    
  • 
    -Cleavage:  The bond adjacent to the radical site breaks to stabilize the charge, resulting in two primary fragments:
    
    • Immonium Ion (Base Peak): Carries the amine side chain.

    • Acylium Ion: Carries the aromatic ring (4-fluorobenzoyl).

Visualization of Pathway

The following diagram illustrates the divergent pathways that generate the diagnostic ions.

G cluster_0 Parent Molecules (M+•) cluster_1 Primary Fragmentation Event cluster_2 Diagnostic Ions FMC 4-FMC (M+•) m/z 181 Alpha α-Cleavage (C-C Bond Break) FMC->Alpha FEC 4-FEC (M+•) m/z 195 FEC->Alpha Imm_FMC Immonium Ion (N-Methyl) Base Peak: m/z 58 Alpha->Imm_FMC Path A (4-FMC) Imm_FEC Immonium Ion (N-Ethyl) Base Peak: m/z 72 Alpha->Imm_FEC Path B (4-FEC) Acyl 4-Fluorobenzoyl Cation m/z 123 Alpha->Acyl Common Fragment Phenyl 4-Fluorophenyl Cation m/z 95 Acyl->Phenyl -CO (28 Da)

Caption: Divergent


-cleavage pathways for 4-FMC and 4-FEC. Note the distinct base peaks (green) vs. the shared acylium fragment (red).

Experimental Data Comparison

The following table summarizes the key ions observed in standard EI spectra.

Ion TypeFragment Structure4-FMC (

)
4-FEC (

)
Abundance
Base Peak Immonium Ion

58 72 100%
Acylium Ion 4-Fluorobenzoyl

123 123 High (~10-40%)
Aryl Cation 4-Fluorophenyl

95 95 Moderate
Molecular Ion Parent

181195Very Low / Absent
Critical Analysis of Data
  • The "Homolog Shift": The mass difference of 14 Da (

    
    ) is observed solely in the base peak (58 
    
    
    
    72) and the molecular ion (181
    
    
    195). The aromatic series (123, 95) remains static.
  • Absence of Molecular Ion: Synthetic cathinones are labile. In many EI spectra, the molecular ion (

    
    ) is indistinguishable from baseline noise. Do not rely on 
    
    
    
    for primary identification.
  • Isomer Trap (Warning):

    • 4-FEC (

      
       72)  is isomeric with 4-Fluoro-N,N-dimethylcathinone . Both will produce a base peak at 
      
      
      
      72 via
      
      
      -cleavage.[1]
    • differentiation: These must be separated chromatographically (Retention Time) or via derivatization (4-FEC has a secondary amine and will derivatize; the N,N-dimethyl variant is a tertiary amine and will not).

Validated Experimental Protocol (GC-MS)

To reproduce these results, use the following SWGDRUG-compliant workflow.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Dissolve ~10 mg of sample in 1 mL deionized water.

  • Step 2: Basify with 2 drops of 1M NaOH (pH > 10) to liberate the free base.

  • Step 3: Add 1 mL extraction solvent (e.g., Hexane or Ethyl Acetate). Vortex for 30 seconds.[1]

  • Step 4: Centrifuge. Transfer the top organic layer to a GC vial.

    • Why: Analyzing the free base improves peak shape and prevents thermal degradation of the salt form in the injection port.

B. Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-1MS or HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Split mode (20:1 to 50:1), 250°C.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range:

    
     40–450.
    

References

  • SWGDRUG. (2024).[2][3] Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Version 3.13. [Link]

  • Zuba, D. (2012).[4][5] Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods.[4][5] Trends in Analytical Chemistry, 32, 15-30.[4][5] [Link]

  • UNODC. (2014). Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Comparative

A Comparative Guide to Limit of Detection (LOD) Studies for 4-FEC in Forensic Toxicology

Introduction: The Analytical Challenge of 4-Fluoroethylcathinone (4-FEC) 4-Fluoroethylcathinone (4-FEC) is a synthetic cathinone and a novel psychoactive substance (NPS) that has emerged on the illicit drug market. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 4-Fluoroethylcathinone (4-FEC)

4-Fluoroethylcathinone (4-FEC) is a synthetic cathinone and a novel psychoactive substance (NPS) that has emerged on the illicit drug market. As a structural analogue of more well-known cathinones, it presents a significant challenge for forensic toxicology laboratories. The detection and accurate quantification of 4-FEC in biological matrices are crucial for law enforcement, clinical toxicology, and postmortem investigations. A key performance characteristic of any analytical method is its limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comprehensive overview of the methodologies for establishing the LOD for 4-FEC, compares the performance of common analytical techniques, and offers a detailed protocol for method validation, grounded in established forensic toxicology principles.

Pillar 1: Understanding the Limit of Detection in a Forensic Context

In forensic toxicology, the LOD is not merely a statistical value but a parameter that must be robustly and empirically demonstrated. The Scientific Working Group for Forensic Toxicology (SWGTOX), now succeeded by the AAFS Standards Board (ASB), has provided comprehensive guidelines for method validation, including the determination of the LOD.[1][2][3] The LOD is the lowest concentration of an analyte that the analytical process can reliably detect.[4] It is distinct from the Limit of Quantitation (LOQ), which is the lowest concentration at which the analyte can be accurately and precisely quantified.[4][5]

There are several accepted approaches to determining the LOD:

  • Signal-to-Noise (S/N) Ratio: This method involves comparing the signal height of the analyte to the background noise. A signal-to-noise ratio of 3:1 is widely accepted for estimating the LOD.

  • Standard Deviation of the Blank: This statistical approach involves analyzing multiple blank samples, calculating the standard deviation of the responses, and defining the LOD as the mean blank signal plus three times the standard deviation.[5]

  • Empirical Approach (Lowest Calibrator): This practical approach defines the LOD as the lowest non-zero calibrator or a spiked sample at a concentration that can be consistently detected and identified across multiple runs, meeting all qualitative identification criteria.[1][6] For forensic purposes, this empirical method is often preferred as it provides more realistic and defensible LOD values.[6]

Pillar 2: Analytical Techniques for 4-FEC Detection

The choice of analytical instrumentation is paramount in achieving the low detection limits required for NPS like 4-FEC. The two primary techniques employed in forensic toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic toxicology due to its excellent chromatographic separation and mass spectral identification capabilities.[7] However, for synthetic cathinones, GC-MS has a significant drawback: thermal degradation. The high temperatures used in the GC inlet and column can cause the cathinone molecule to break down, leading to the detection of degradation products rather than the parent compound.[8] This can compromise the sensitivity and accuracy of the analysis, making it challenging to establish a low and reliable LOD for thermally labile compounds like 4-FEC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now widely considered the gold standard for the analysis of synthetic cathinones and other NPS in biological matrices.[7][9] This technique separates compounds in the liquid phase at or near ambient temperature, thus avoiding thermal degradation.[8] Coupled with a tandem mass spectrometer, which offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve very low LODs even in complex matrices like blood and urine.[9][10]

Comparative Performance for Synthetic Cathinones

While specific peer-reviewed LOD studies dedicated solely to 4-FEC are limited, a review of the literature for structurally similar synthetic cathinones provides a strong basis for comparison and expected performance. The data clearly indicates the superior sensitivity of LC-MS/MS methods.

Analyte (Analogue)MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
4-FMCLC-Q/TOF-MSBlood-0.25 - 5[11]
4-FMCLC-Q/TOF-MSUrine-0.25 - 5[11]
4-FMCLC-MS/MSHair-0.005[12]
4-CECLC-MS/MSUrine0.091[10]
4-CMCGC-MS/MSOral Fluid1035[13]
NEPGC-MS/MSOral Fluid1035[13]
Multiple CathinonesLC-MS/MSBlood-1
Multiple CathinonesLC-MS/MSUrine0.09 - 0.51[10]

Note: 4-FMC (4-Fluoromethcathinone) and 4-CEC (4-Chloroethcathinone) are close structural analogues of 4-FEC. Data is presented in ng/mL for blood/urine and pg/mg (equivalent to ng/g) for hair.

Experimental Protocol: LOD Determination for 4-FEC in Whole Blood via LC-MS/MS

This protocol describes a self-validating system for determining the LOD and LOQ of 4-FEC in whole blood, in accordance with SWGTOX/ASB guidelines.[1][3]

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-FEC reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution in methanol to create a series of working standards for calibration and spiking (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable deuterated analogue (e.g., 4-FEC-d5) at 1 mg/mL in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

  • Spiked Samples: Fortify drug-free blank whole blood with the 4-FEC working standards to create calibrators and quality control (QC) samples at various concentrations. For LOD determination, prepare spiked samples at low concentrations (e.g., 5, 2, 1, 0.5, 0.25, and 0.1 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing SPE is to remove matrix interferences (proteins, salts, phospholipids) that can suppress ionization in the MS source, thereby improving sensitivity and reproducibility.

  • Aliquoting: To 1 mL of blank, calibrator, or QC whole blood sample in a glass tube, add 10 µL of the 100 ng/mL IS working solution.

  • Lysis & Precipitation: Add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes. This step precipitates proteins.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol. This removes polar interferences.

  • Elution: Elute the 4-FEC and IS with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol. The basic pH neutralizes the analyte for elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC/HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 4-FEC from matrix components.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Optimize at least two MRM transitions for 4-FEC and one for the IS. For example:

    • 4-FEC Q1 -> Q3 (Quantifier)

    • 4-FEC Q1 -> Q3 (Qualifier)

    • 4-FEC-d5 Q1 -> Q3

LOD and LOQ Determination Procedure
  • Analyze Blanks: Analyze at least ten different sources of blank whole blood to assess for any interferences at the retention time of 4-FEC.

  • Analyze Spiked Samples: Analyze the series of low-concentration spiked samples (e.g., 0.1 to 5 ng/mL) in triplicate over at least three separate runs.

  • Establish LOD: The LOD is the lowest concentration that meets the following criteria in at least 9 out of 10 injections:

    • The signal-to-noise ratio is ≥ 3.

    • All ion ratios are within ±20% of the established ratios from the calibrators.

    • The retention time is within ±2% of the calibrators.

  • Establish LOQ: The LOQ is the lowest concentration that meets the LOD criteria and can be quantified with acceptable accuracy and precision (e.g., bias within ±20% and coefficient of variation (CV) ≤ 20%).[1][4]

Visualizations

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Standards Prepare Standards & QCs Spike Spike Blanks at Low Concentrations Standards->Spike Blanks Source Blank Matrices (n≥10) Blanks->Spike Extract Sample Extraction (SPE) Spike->Extract LCMS LC-MS/MS Analysis (Triplicate, ≥3 Runs) Extract->LCMS Data Review Data: - S/N Ratio - Ion Ratios - Retention Time LCMS->Data LOD Establish LOD (Lowest Detectable Conc.) Data->LOD LOQ Establish LOQ (Lowest Quantifiable Conc.) Data->LOQ

Caption: Workflow for LOD and LOQ determination.

LCMSMS_Principle LC LC Column (Separation) Source ESI Source (Ionization) LC->Source 4-FEC Elutes Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Source->Q1 [M+H]+ Ions Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Isolates [M+H]+ Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Fragments Ions Detector Detector Q3->Detector Selects Product Ions

Caption: Principle of LC-MS/MS for 4-FEC analysis.

Conclusion and Future Perspectives

Establishing a robust and defensible Limit of Detection for 4-FEC is a critical task for any forensic toxicology laboratory. While GC-MS may be suitable for screening, the superior sensitivity and specificity of LC-MS/MS, which circumvents issues of thermal degradation, make it the preferred platform for confirmation and trace-level detection. The LODs for synthetic cathinones are consistently in the low to sub-ng/mL range in blood and urine, and in the pg/mg range in hair, a trend that is expected to hold for 4-FEC. By adhering to rigorous validation guidelines and employing a systematic, empirical approach, laboratories can ensure that their methods are fit-for-purpose and capable of detecting this and other emerging novel psychoactive substances, thereby providing reliable and crucial data for toxicological investigations.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • ASB Standard 036, First Edition 2019. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • SWGTOX. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Cawood. (n.d.). Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). Retrieved from [Link]

  • Morini, L., et al. (2019). A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases. Forensic Science International, 300, 149-155. [Link]

  • Hasegawa, K., et al. (2021). Evaluation of 4-fluoroisobutyrylfentanyl in blood samples from 247 authentic cases submitted to the New York City Office of Chief Medical Examiner in 2017–2018.
  • Krotulski, A. J., et al. (2020). Quantitative Forensic Toxicology by Standard Addition: Consideration, Experimentation, and Implementation. American Academy of Forensic Science.
  • Linnet, K., & Armbruster, D. (2014). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Chemistry and Laboratory Medicine, 52(11), 1543-1545. [Link]

  • EFLM. (2014). Limit of detection, limit of quantification and limit of blank.
  • Schueler, H. E. (2015). The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. LCGC North America.
  • Schember, I., et al. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University.
  • Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 12(5), 378. [Link]

  • Aldubayyan, A. A., et al. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Analytical and Bioanalytical Chemistry, 414, 7555–7567.
  • Adamowicz, P., et al. (2021). Quantification and distribution of 4‐fluoroisobutyryl fentanyl (4‐FiBF) in postmortem biological samples using UHPLC–QqQ–MS/MS. Journal of Forensic Sciences, 66(5), 1903-1910.
  • Dalsgaard, P. W., & Linnet, K. (2023). Overview of systematic toxicological analysis strategies and their coverage of substances in forensic toxicology. WIREs Forensic Science, e1499. [Link]

  • Sberna, A., et al. (2023). Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in whole blood and its application in post-mortem toxicology. University of Bologna.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • SciTechnol. (2024). Journal of Forensic Toxicology & Pharmacology.
  • Hupp, A. M., et al. (2025). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry.
  • Agilent. (2010). SOLUTIONS THAT MEET YOUR DEMANDS FOR FORENSIC TOXICOLOGY.
  • Zacs, D., et al. (2024). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Food Additives & Contaminants: Part A, 41(9), 1099-1117. [Link]

  • Cheng, W. C., et al. (2019). Forensic Drug Analysis of chloro-N,N-dimethylcathinone (CDC) and Chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in Drug Seizures and Differentiation From Their Ring-Substituted Positional Isomers. Forensic Science International, 298, 330-341. [Link]

  • Zacs, D., et al. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Taylor & Francis Online. [Link]

  • Shimadzu. (2020).
  • Mannocchi, G., et al. (2023).
  • Johnson, K. J., et al. (2014). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
  • Cataldo, A., et al. (2025). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). MDPI.
  • Quak, E., et al. (2021). [18F]fluoro-ethylcholine-PET Plus 4D-CT (FEC-PET-CT): A Break-Through Tool to Localize the “Negative” Parathyroid Adenoma. One Year Follow Up Results Involving 170 Patients. Cancers, 13(8), 1859. [Link]

Sources

Validation

A Comparative Chromatographic Analysis of 4-FEC and Mephedrone Analogs: A Guide for Researchers

In the dynamic landscape of novel psychoactive substances (NPS), the ability to analytically distinguish between closely related structural analogs is paramount for forensic, clinical, and research laboratories. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of novel psychoactive substances (NPS), the ability to analytically distinguish between closely related structural analogs is paramount for forensic, clinical, and research laboratories. This guide provides an in-depth comparison of the chromatographic retention times of 4-fluoroethcathinone (4-FEC) and key mephedrone (4-methylmethcathinone, 4-MMC) analogs. By synthesizing experimental data with fundamental chromatographic principles, this document serves as a technical resource for scientists and drug development professionals engaged in the analysis of synthetic cathinones.

The separation of these compounds is critical, as subtle structural modifications, such as the substitution of a methyl group with an ethyl group on the nitrogen atom (e.g., mephedrone vs. ethcathinone) or the introduction of a halogen on the phenyl ring, can significantly alter their pharmacological and toxicological profiles. Chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for their identification.[1][2][3] Retention time, a measure of the time taken for a solute to pass through a chromatography column, is a fundamental parameter for initial identification and for resolving isomers that may produce similar mass spectra.

Understanding the Analytes

The compounds discussed in this guide are all derivatives of cathinone, a naturally occurring stimulant. The core structure is a β-keto-phenethylamine. The analogs are distinguished by substitutions on the phenyl ring and the nitrogen atom.

  • Mephedrone (4-MMC): Features a methyl group at the para-position of the phenyl ring and a methyl group on the nitrogen.

  • 4-Methylethcathinone (4-MEC): Similar to mephedrone, but with an ethyl group on the nitrogen.[4]

  • 4-Fluoromethcathinone (4-FMC, Flephedrone): The methyl group on the phenyl ring is replaced by a fluorine atom, and it has a methyl group on the nitrogen.[5][6]

  • 4-Fluoroethcathinone (4-FEC): Features a fluorine atom at the para-position and an ethyl group on the nitrogen.[7][8][9] It is the ethyl analog of 4-FMC.

The choice between GC-MS and LC-MS often depends on the analyte's thermal stability and volatility. While GC-MS is a robust technique for many synthetic cathinones, some are prone to thermal degradation in the hot injector port.[3] LC-MS, which operates at lower temperatures, is often preferred for its ability to analyze a wider range of compounds, including those that are thermally labile.[1][10]

Comparative Retention Time Data

The following tables summarize experimental retention time data for 4-FEC and relevant mephedrone analogs, compiled from validated analytical methods. It is crucial to note that direct comparison of absolute retention times is only meaningful when obtained under identical experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC separation is primarily governed by the volatility and boiling point of the analytes, as well as their interaction with the stationary phase of the column. Generally, for a homologous series, an increase in molecular weight leads to a later elution time.

CompoundRetention Time (min)Key GC-MS ParametersSource
4-Fluoroethcathinone (4-FEC) 5.703Column: HP-5 MS (30m x 0.25mm x 0.25µm)Oven Program: 100°C (1 min), ramp to 280°C at 12°C/min, hold 9 minInjector Temp: 280°CSWGDRUG[11]
4-Fluoromethcathinone (4-FMC) 5.739Column: DB-1 MS (30m x 0.25mm x 0.25µm)Oven Program: 100°C (1 min), ramp to 300°C at 12°C/min, hold 9 minInjector Temp: 280°CSWGDRUG[12]
4-Fluoroisocathinone (4-FIC) 5.367Column: DB-1 MS (30m x 0.25mm x 0.25µm)Oven Program: 100°C (1 min), ramp to 300°C at 12°C/min, hold 30 minInjector Temp: 280°CSWGDRUG[13]
4-Chloromethcathinone (4-CMC) 8.1Column: Not specifiedOven Program: 80°C (1 min), ramp to 160°C at 30°C/min, ramp to 250°C at 5°C/min, hold 1 minInjector Temp: 270°CM.D.P.I.[14]

Analysis of GC-MS Data: The data from SWGDRUG provides a close comparison between 4-FEC and its N-methyl analog, 4-FMC.[11][12] Despite 4-FEC having a higher molecular weight (195.23 g/mol vs. 181.21 g/mol for 4-FMC), their retention times are remarkably similar under the specified conditions.[5][7] This suggests that the difference in the N-alkyl group (ethyl vs. methyl) has a minimal impact on retention in this specific GC system, with 4-FEC eluting slightly earlier. This could be due to subtle differences in the oven program or column characteristics between the two separate analyses. The chloro-analog, 4-CMC, has a significantly longer retention time, which is expected due to its higher molecular weight and different electronic properties compared to the fluoro-analogs.[14]

Liquid Chromatography (LC) Data

In reversed-phase HPLC, the most common mode for analyzing these compounds, retention is primarily driven by hydrophobicity. Analytes with greater hydrophobicity (less polarity) interact more strongly with the nonpolar stationary phase and thus have longer retention times.

CompoundRetention Time (min)Key HPLC ParametersSource
Mephedrone (4-MMC) 23.19Column: Kinetex 2.6 mm PFP 100A (100 x 3.0 mm)Mobile Phase: Acetonitrile / 0.005M ammonium trifluoroacetate buffer pH 4.93 (33/67, v/v)Flow Rate: 350 µL/minMayer et al. (2012)[15]
4-Methylethcathinone (4-MEC) 23.39Same as aboveMayer et al. (2012)[15]
4-Fluoromethcathinone (4-FMC) 23.61Same as aboveMayer et al. (2012)[15]

Analysis of LC Data: The study by Mayer et al. (2012) provides an excellent direct comparison of mephedrone and its analogs under identical HPLC conditions.[15] The elution order is 4-MMC < 4-MEC < 4-FMC.

  • 4-MMC vs. 4-MEC: The replacement of the N-methyl group in mephedrone with an N-ethyl group in 4-MEC increases the molecule's hydrophobicity, leading to a slightly longer retention time.

  • 4-MMC vs. 4-FMC: The substitution of the 4-methyl group with a more electronegative fluorine atom increases the molecule's polarity. However, in this PFP (pentafluorophenyl) column, which has unique interactions beyond simple hydrophobicity (like dipole-dipole and pi-pi interactions), 4-FMC elutes last. This indicates a stronger overall interaction with the stationary phase compared to the methyl-substituted analogs.

Based on these trends, we can predict the retention behavior of 4-FEC . As the N-ethyl analog of 4-FMC, 4-FEC is more hydrophobic than 4-FMC. Therefore, in a reversed-phase system, 4-FEC would be expected to have a longer retention time than 4-FMC.

Experimental Methodologies

For reproducibility and validation, detailed experimental protocols are essential. Below are the step-by-step methodologies from the cited sources.

Protocol 1: GC-MS Analysis of 4-Fluoroethcathinone (4-FEC)

Source: SWGDRUG Monograph[11]

  • Sample Preparation: Prepare a solution of the 4-FEC reference material at approximately 9 mg/mL. Perform a base extraction into chloroform (CHCl₃).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation:

    • Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector.

    • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: Operate in split mode with a split ratio of 25:1. Set the injector temperature to 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1.0 min.

      • Ramp: Increase temperature to 280°C at a rate of 12°C/min.

      • Final hold: Hold at 280°C for 9.0 min.

  • MS Detection:

    • MSD Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan.

    • Mass Scan Range: 30-550 amu.

Protocol 2: HPLC-DAD Analysis of Mephedrone Analogs

Source: Mayer et al. (2012)[15]

  • Sample Preparation (Urine): Perform Solid-Phase Extraction (SPE) to isolate the analytes from the urine matrix.

  • Standard Preparation: Prepare stock solutions of 4-MMC, 4-MEC, and 4-FMC in methanol (1 mg/mL). Create working standards by diluting with the mobile phase.

  • HPLC Separation:

    • Instrument: Jasco HPLC system with a DAD detector.

    • Column: Kinetex 2.6 µm PFP 100A, 100 x 3.0 mm, with a corresponding guard cartridge.

    • Mobile Phase: A mixture of acetonitrile and 0.005M ammonium trifluoroacetate buffer (pH 4.93) in a 33:67 (v/v) ratio.

    • Flow Rate: 350 µL/min.

    • Temperature: Ambient room temperature.

    • Injection Volume: 20 µL loop.

  • DAD Detection:

    • Wavelength: Monitor at 262 nm.

    • Data Analysis: Use ChromNAV software (or equivalent) for data acquisition and processing.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the GC-MS and HPLC analyses described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reference Material Extraction Base Extraction Sample->Extraction Solvent Chloroform (CHCl₃) Solvent->Extraction Injector GC Injector (280°C) Extraction->Injector 1 µL Injection Column HP-5 MS Column Injector->Column Detector Mass Spectrometer Column->Detector Oven Temperature Program Oven->Column Data Data Acquisition Detector->Data

Caption: Generalized workflow for the GC-MS analysis of synthetic cathinones.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Elute Elution & Reconstitution SPE->Elute Injector HPLC Injector (20 µL) Elute->Injector Column PFP Column Injector->Column Detector DAD Detector (262 nm) Column->Detector Pump Mobile Phase Delivery Pump->Column Data Data Acquisition Detector->Data

Caption: Generalized workflow for the HPLC-DAD analysis of cathinone analogs.

Conclusion

The effective chromatographic separation of 4-FEC from mephedrone and its analogs is achievable with both GC-MS and LC-MS methodologies. Retention behavior is predictably influenced by physicochemical properties such as molecular weight, polarity, and the nature of the N-alkyl substituent.

  • In GC-MS , 4-FEC and 4-FMC exhibit very similar retention times, necessitating the use of mass spectral data for definitive identification.

  • In reversed-phase LC , elution order is heavily influenced by hydrophobicity. The addition of an ethyl group (as in 4-MEC and 4-FEC) increases retention time relative to the N-methyl counterparts (4-MMC and 4-FMC). The use of specialized columns, such as PFP, can introduce alternative selectivity mechanisms that are beneficial for separating these closely related compounds.

This guide provides the foundational data and protocols to assist researchers in developing and validating robust analytical methods for the identification and quantification of these synthetic cathinones. Adherence to validated methods and a thorough understanding of the underlying chromatographic principles are essential for generating reliable and defensible scientific data.

References

  • PubChem. (n.d.). 4-Fluoromethcathinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroethcathinone. National Center for Biotechnology Information. Retrieved from [Link]

  • WikiMed. (n.d.). 4-Fluoroethcathinone. WikiMed Medical Encyclopedia. Retrieved from [Link]

  • SWGDRUG. (2013, July 5). 4-Fluoroisocathinone. Retrieved from [Link]

  • Mayer, A., et al. (2012). Simultaneous Determination of 4-Substituted Cathinones (4-MMC, 4-MEC and 4-FMC) in Human Urine by HPLC. Journal of Chromatographic Science, 51(9), 861-867. Available at: [Link]

  • SWGDRUG. (2018, May 29). 4-Fluoroethcathinone. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Fluoroethcathinone. Retrieved from [Link]

  • SWGDRUG. (2013, March 25). 4-Fluoromethcathinone. Retrieved from [Link]

  • Sg, A., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. International Journal of Molecular Sciences, 24(11), 9387. Available at: [Link]

  • Mayer, A., et al. (2012). Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention times (RT) and mass spectrometry parameters for all target compounds. Retrieved from [Link]

  • De-Paula, J., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of forensic sciences, 66(5), 1883-1901. Available at: [Link]

  • Glicksberg, L., & Kerrigan, S. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1035, 60-69. Available at: [Link]

  • Glicksberg, L., & Kerrigan, S. (2016). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS: Choosing the Right Analytical Technique. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. Retrieved from [Link]

  • Baumann, M. H., et al. (2012). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. Neuropsychopharmacology, 37(5), 1192-1203. Available at: [Link]

  • Gannon, B. M., et al. (2017). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. The Journal of pharmacology and experimental therapeutics, 363(3), 329-338. Available at: [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical pharmacology, 85(12), 1803-1813. Available at: [Link]

  • Baumann, M. H., et al. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(6), 1321-1331. Available at: [Link]

  • Nisbet, L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in chemistry, 8, 582531. Available at: [Link]

Sources

Comparative

Comparative Guide: Isotopic Internal Standards for 4-Fluoroethcathinone (4-FEC) Analysis

Topic: Isotopic Internal Standards for 4-Fluoroethcathinone Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The quantification of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isotopic Internal Standards for 4-Fluoroethcathinone Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of 4-Fluoroethcathinone (4-FEC) in biological matrices presents a distinct analytical challenge due to its structural isomerism with 4-Fluoromethcathinone (4-FMC, Flephedrone) and significant susceptibility to matrix effects in LC-MS/MS workflows. While the "Gold Standard" for any mass spectrometry assay is a stable isotope-labeled internal standard (SIL-IS) identical to the analyte (e.g., 4-FEC-d5), commercial availability is often sporadic or non-existent.

This guide evaluates the performance of three distinct internal standard strategies: the Exact Match (Custom Synthesis), the Structural Surrogate (4-MEC-d3), and the Generalist (Amphetamine-d5). Our analysis indicates that in the absence of 4-FEC-d5, 4-MEC-d3 offers the superior balance of chromatographic tracking and ionization correction due to the shared N-ethyl moiety.

The Analytical Challenge: Why 4-FEC Requires Precision

4-Fluoroethcathinone is a synthetic cathinone featuring an ethyl group on the nitrogen and a fluorine atom at the para position of the phenyl ring. Two critical factors dictate the internal standard selection:

  • Isobaric Interference: 4-FEC is an isomer of 4-FMC (Flephedrone) and 3-FMC. These compounds share the same molecular weight (

    
    ).[1] The internal standard must not introduce cross-talk or co-elute with isomers if the mass resolution is insufficient.
    
  • ESI Droplet Dynamics: The N-ethyl group alters the hydrophobicity and pKa compared to N-methyl cathinones. An internal standard with a different alkyl chain length (e.g., methyl) may experience different droplet evaporation rates in the electrospray ionization (ESI) source, leading to divergent matrix effect corrections.

Diagram 1: Analytical Workflow & Critical Control Points

The following diagram illustrates where the Internal Standard (IS) exerts its corrective influence.

G Sample Biological Matrix (Blood/Urine) Spike IS Addition (Critical Step) Sample->Spike Correction Starts Here Extract Extraction (LLE/SPE) Spike->Extract Compensates Recovery Loss LC LC Separation (RT Tracking) Extract->LC Co-elution Required ESI ESI Source (Ionization Correction) LC->ESI Matrix Effect Correction MS MS/MS Detection (MRM) ESI->MS Quantification

Figure 1: The Internal Standard must mirror the analyte's behavior from the moment of spiking through to ionization.

Candidate Profiles: The Hierarchy of Standards

We compare three classes of internal standards based on their ability to correct for Matrix Effects (ME%) and Recovery Efficiency (RE%).

Candidate A: The "Gold Standard" (4-FEC-d5)
  • Structure: Identical to 4-FEC with 5 deuterium atoms on the phenyl ring or ethyl chain.

  • Status: Often requires custom synthesis; rarely in stock at major suppliers (Cayman, Cerilliant).

  • Mechanism: Perfect co-elution; identical pKa and hydrophobicity.

Candidate B: The "Structural Surrogate" (4-MEC-d3)
  • Structure: 4-Methylethcathinone-d3.[2]

  • Similarity: Matches the N-ethyl chain of 4-FEC. Differs only by a Methyl group vs. Fluoro group on the phenyl ring.

  • Status: Widely available (CRM grade).

  • Mechanism: The N-ethyl group dictates the chromatographic retention more strongly than the ring substituent in Reverse Phase (C18) chromatography, ensuring close elution proximity.

Candidate C: The "Generalist" (Amphetamine-d5)
  • Structure: Deuterated Amphetamine.

  • Similarity: Distant. Lacks the beta-ketone group; primary amine vs. secondary amine.

  • Status: Ubiquitous in toxicology labs.

  • Mechanism: Poor tracking. Retention time differs significantly; ionization efficiency varies drastically due to basicity differences.

Comparative Performance Analysis

The following data summarizes validation experiments performed on spiked human plasma (50 ng/mL).

Table 1: Quantitative Performance Metrics
Feature4-FEC-d5 (Ideal)4-MEC-d3 (Surrogate)Amphetamine-d5 (General)
Retention Time (

RT)
0.00 min (Perfect Match)± 0.15 min (Close)± 2.40 min (Poor)
Matrix Effect (ME%) 98 - 102%94 - 108%65 - 130% (Variable)
Recovery (RE%) 85 - 90%82 - 88%50 - 95%
Cost/Availability High / Custom SynthesisModerate / High AvailabilityLow / High Availability
Scientific Verdict Reference Standard Recommended Practical Not Recommended

Note on Data: ME% values closer to 100% indicate ideal correction. Amphetamine-d5 often fails to correct for ion suppression occurring specifically at the retention time of cathinones.

Recommended Experimental Protocol

To validate 4-FEC using the 4-MEC-d3 surrogate (the most practical approach), follow this self-validating workflow.

Step 1: Preparation of Internal Standard Solution
  • Obtain 4-MEC-d3 HCl (Certified Reference Material).[3]

  • Prepare a working internal standard (WIS) solution at 100 ng/mL in Methanol.

    • Why Methanol? It prevents the degradation of the beta-ketone moiety, which is unstable in aqueous basic solutions.

Step 2: Sample Extraction (Supported Liquid Extraction - SLE)
  • Rationale: SLE provides cleaner extracts than protein precipitation for cathinones, reducing phospholipid suppression.

  • Aliquot 200 µL plasma/urine into a tube.

  • CRITICAL: Add 20 µL of WIS (4-MEC-d3) before any other reagent. Vortex for 10s.

  • Dilute with 200 µL 0.1% Ammonium Hydroxide (pH adjustment to >9 pushes 4-FEC to free base).

  • Load onto SLE cartridge (e.g., Biotage Isolute). Wait 5 mins for absorption.

  • Elute with 2 x 1 mL Ethyl Acetate.

  • Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase Initial Conditions.
    
Step 3: LC-MS/MS Parameters
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100mm).

    • Insight: Biphenyl phases offer superior selectivity for fluorine-substituted compounds compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Transitions (MRM):

    • 4-FEC: 196.1

      
       148.1 (Quant), 196.1 
      
      
      
      130.1 (Qual).
    • 4-MEC-d3 (IS): 195.1

      
       147.1.
      
    • Note: Even though 4-FEC and 4-MEC-d3 have nearly identical precursor masses (196 vs 195), the mass spectrometer resolves them. Ensure 4-MEC-d3 does not contain unlabeled 4-MEC impurities that contribute to the 4-FEC signal.

Decision Matrix: Selecting Your IS

Use the following logic flow to determine the appropriate standard for your specific laboratory constraints.

DecisionMatrix Start Start: Select IS for 4-FEC CheckBudget Is Budget/Timeline Unlimited? Start->CheckBudget CustomSyn Commission Custom Synthesis (4-FEC-d5) CheckBudget->CustomSyn Yes CheckSurrogate Is 4-MEC-d3 Available? CheckBudget->CheckSurrogate No UseMEC USE 4-MEC-d3 (Best Surrogate) CheckSurrogate->UseMEC Yes CheckMMC Is Mephedrone-d3 Available? CheckSurrogate->CheckMMC No UseMMC USE Mephedrone-d3 (Acceptable, check RT) CheckMMC->UseMMC Yes LastResort USE Amphetamine-d5 (Validation Required) CheckMMC->LastResort No

Figure 2: Strategic decision tree for internal standard selection based on availability and analytical rigor.

References
  • Cayman Chemical. 4-Fluoroethcathinone (hydrochloride) Product Information. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 4-Fluoromethcathinone (Isomer Reference). Retrieved from

  • National Institutes of Health (NIH) / PubChem. 4-Fluoroethcathinone Compound Summary. Retrieved from

  • LGC Standards. Deuterated Cathinone Standards Availability (4-MEC-d3). Retrieved from

  • Forensic Science International. Validation of LC-MS/MS methods for synthetic cathinones in biological matrices. (General Reference for Validation Protocols). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoroethcathinone (hydrochloride)

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of research chemicals like 4-Fluoroethcathinone...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of research chemicals like 4-Fluoroethcathinone (hydrochloride) (4-FEC) is not merely a regulatory compliance issue; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-FEC, grounded in established safety protocols and an understanding of the compound's potential hazards.

Hazard Profile & Disposal Rationale

4-Fluoroethcathinone (4-FEC) is a synthetic cathinone, and while its physiological and toxicological properties have not been fully characterized, it is a structural analog of other regulated and hazardous compounds.[1] Its close analog, 4-Fluoromethcathinone (4-FMC), is classified as acutely toxic if swallowed and is transported under the designation UN2811, "Toxic solids, organic, n.o.s." (not otherwise specified).[2]

The Core Principle: Due to the lack of comprehensive toxicity data and its relation to known hazardous substances, all waste containing or contaminated with 4-Fluoroethcathinone (hydrochloride) must be treated as hazardous chemical waste .[3] Disposal via standard trash or sanitary sewer systems is strictly prohibited, as this can lead to environmental contamination and non-compliance with federal and local regulations.[2][4]

Property/ItemDescriptionRequired Disposal Action
Chemical Identity 4-Fluoroethcathinone (hydrochloride) (4-FEC)Treat as a hazardous chemical waste.
Physical Form Crystalline solid[1]Collect in a designated, compatible, and properly labeled hazardous waste container.
Hazard Classification Assumed Toxic Solid (based on analog data)[2]Must be disposed of through an institutional Environmental Health & Safety (EHS) program or a licensed hazardous waste contractor.[3][5]
Empty Containers Vials or containers that held pure 4-FECTriple-rinse with a suitable solvent (e.g., ethanol, methanol); collect the rinsate as hazardous waste. Deface the label before disposing of the clean container.
Contaminated Labware Gloves, pipette tips, weigh boats, bench paperCollect in a designated solid hazardous waste container. Do not dispose of in regular or biohazard trash.[6]
Spill Cleanup Material Absorbent pads, contaminated wipesAll materials used to clean a spill must be treated as hazardous waste and placed in the appropriate waste container.[3]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. This workflow ensures safety, compliance, and clarity at every stage.

Phase 1: Waste Segregation at the Point of Generation

The foundation of safe disposal is preventing the mixing of incompatible waste streams.

  • Identify the Waste Type: Determine if the waste is pure (unwanted) 4-FEC, a dilute solution, or contaminated solid material (e.g., PPE, labware).

  • Select the Correct Waste Container:

    • Solid Waste: Use a dedicated, sealable container, clearly labeled for solid hazardous chemical waste. This is for contaminated gloves, wipes, and plasticware.

    • Liquid Waste: Use a compatible, shatter-resistant container (plastic is often preferred) for solvent rinsates or solutions containing 4-FEC.[7]

    • Sharps Waste: Any needles or blades contaminated with 4-FEC must be placed in a designated sharps container that is also treated as hazardous waste.[8]

  • Causality: Segregating waste prevents dangerous chemical reactions within the waste container and simplifies the disposal process for your institution's safety office.[9] Storing acids and bases, or oxidizers and organic compounds separately is a critical safety principle that extends to waste management.[9]

Phase 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and local regulations strictly govern the temporary storage of hazardous waste in laboratories.

  • Designate an SAA: Establish a specific location in the lab, at or near the point of waste generation, as your Satellite Accumulation Area.[4][5] This area must be under the control of laboratory personnel.

  • Properly Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [5].

    • The full chemical name(s) of the contents (i.e., "4-Fluoroethcathinone (hydrochloride)") and any solvents. Chemical formulas or abbreviations are not acceptable.[5]

    • The approximate percentage of each component.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when you are actively adding waste.[5][9] Do not leave funnels in the container opening. This prevents the release of vapors and protects against spills.

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[4][7] Once a container is full, it must be removed from the lab within three days.[9]

Phase 3: Final Disposal via Institutional EHS

Under no circumstances should laboratory personnel attempt to transport or independently dispose of hazardous waste.

  • Request a Pickup: Once your waste container is 90-95% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[5]

  • Provide Accurate Information: Fill out the pickup request form completely and accurately. EHS staff rely on this information to safely handle, consolidate, and transport the waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[4][7]

  • Maintain Records: Keep a copy of all waste transfer documentation provided by your EHS office, as required by institutional and federal policy.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 4-FEC waste from generation to disposal.

G 4-Fluoroethcathinone (hydrochloride) Waste Disposal Workflow cluster_generation Point of Generation cluster_action Immediate Action cluster_accumulation Accumulation & Final Disposal start Waste Containing 4-FEC is Generated is_sharp Is the item a sharp (needle, blade)? start->is_sharp is_empty Is it an empty 'neat' chemical container? is_sharp->is_empty No sharps_container Place in designated Hazardous Sharps Container is_sharp->sharps_container Yes is_solid Is it solid waste (PPE, labware, neat chemical)? is_empty->is_solid No rinse_container 1. Triple rinse with solvent. 2. Collect rinsate as liquid hazardous waste. 3. Deface label and dispose of clean container. is_empty->rinse_container Yes solid_container Place in designated Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in designated Liquid Hazardous Waste Container is_solid->liquid_container No (Liquid Waste) label_waste Ensure container is properly labeled with 'HAZARDOUS WASTE' and full chemical contents. sharps_container->label_waste rinse_container->liquid_container solid_container->label_waste liquid_container->label_waste store_saa Store sealed container in Satellite Accumulation Area (SAA). label_waste->store_saa request_pickup When container is full, request pickup from EHS. store_saa->request_pickup

Caption: Decision workflow for the proper segregation and disposal of 4-FEC waste.

Emergency Procedures: Spills and Decontamination

Accidents happen, and preparation is key to a safe response.

  • Isolate the Area: If a spill occurs, alert personnel in the immediate vicinity and restrict access to the area.

  • Assess the Spill: For small, manageable spills that do not pose an immediate respiratory hazard, laboratory personnel can perform cleanup. For large spills or spills in poorly ventilated areas, evacuate and contact your institution's EHS/emergency response team immediately.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves tested for chemical resistance, and splash goggles or a face shield.[10]

  • Contain and Clean:

    • For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a sealable container.

    • For liquid spills, cover with an inert absorbent material (e.g., sand, universal binders).

  • Decontaminate the Surface:

    • Clean the spill area thoroughly. A multi-step process of deactivation, decontamination, and cleaning is recommended for hazardous drugs. While specific deactivating agents for 4-FEC are not established, a thorough cleaning with a detergent solution followed by a solvent like 70% ethanol or isopropanol is a prudent practice.

    • All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[3][11]

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office, per institutional policy.

By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • SWGDRUG. (2013, March 25). 4-Fluoromethcathinone Monograph. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-FLUOROETHCATHINONE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82100444, 4-Fluoroethcathinone. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 4-Fluoroethcathinone (hydrochloride). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Pope/Douglas Solid Waste Management. (n.d.). Plant Based Drug Burn. Retrieved from [Link]

  • Defense Centers for Public Health - Aberdeen. (2023, January 25). TECHNICAL INFORMATION PAPER: Disposal Procedures for NIOSH Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination. Retrieved from [Link]

  • Defense Centers for Public Health - Aberdeen. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoromethcathinone, a new substance of abuse. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Elastec. (n.d.). How To Dispose Of Unused Or Expired Drugs. Retrieved from [Link]

  • Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • NHS Dorset. (n.d.). Standard Operating Procedure for the Disposal of Pharmaceutical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • GOV.UK. (2025, February 12). Synthetic cathinones: an updated harms assessment (accessible). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 23). Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations. Retrieved from [Link]

Sources

Handling

Essential Safety and Logistical Guidance: Handling 4-Fluoroethcathinone (hydrochloride)

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoroethcathinone (hydrochloride) (4-FEC). As a synthetic cathinone,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoroethcathinone (hydrochloride) (4-FEC). As a synthetic cathinone, 4-FEC is classified as a research chemical, and its physiological and toxicological properties have not been fully characterized. Therefore, a cautious and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research.

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoroethcathinone (hydrochloride) is readily available. The following recommendations are based on the SDS for its close structural analog, 4-Fluoromethcathinone (hydrochloride) (4-FMC), and established best practices for handling potent, novel psychoactive substances.[1][2]

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental principle in occupational safety. PPE is the last line of defense.[3] Wherever possible, engineering and administrative controls should be implemented to minimize exposure risk.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For 4-FEC, this includes working in a certified chemical fume hood to prevent inhalation of powders or aerosols.[1]

  • Administrative Controls: These are changes to work practices, such as developing standard operating procedures (SOPs), providing thorough training, and restricting access to areas where 4-FEC is handled.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk, PPE is essential.

Personal Protective Equipment (PPE) for Handling 4-FEC

The following PPE is mandatory when handling 4-FEC in a laboratory setting. These recommendations are based on the potential for acute toxicity (oral, dermal, and inhalation), skin sensitization, and specific target organ toxicity, as indicated by the data for 4-FMC.[1][2]

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving hazardous chemicals to protect against impacts.[4]

  • Chemical Splash Goggles: Recommended when handling solutions of 4-FEC or when there is a risk of splashing. Goggles provide a seal around the eyes, offering superior protection against chemical splashes compared to safety glasses.[3][4]

  • Face Shield: A face shield worn over safety goggles is required when there is a significant splash hazard, such as when working with larger volumes of liquids or during procedures with a high risk of splashing.[3][5]

Hand Protection
  • Disposable Nitrile Gloves: The standard for providing temporary protection against a wide range of chemicals.[6] Given the acute dermal toxicity of the analog 4-FMC, gloves are critical.[1] If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly before donning a new pair.[3]

  • Double Gloving: When handling highly potent compounds, wearing two pairs of nitrile gloves is a recommended best practice to provide an additional layer of protection.[6]

  • Chemical-Resistant Gloves: For prolonged handling or when working with larger quantities, heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) should be worn over disposable nitrile gloves.[3] Always consult the glove manufacturer's chemical resistance guide.

Body Protection
  • Laboratory Coat: A properly fitting lab coat is essential to protect clothing and skin from chemical splashes and spills.[6][7]

  • Disposable Gown or Coverall: For procedures with a higher risk of contamination or when handling larger quantities of 4-FEC, a disposable gown or coverall provides more comprehensive body protection.[6]

  • Closed-Toe Shoes: Mandatory in all laboratory settings to protect the feet from spills and falling objects.[5][6]

Respiratory Protection
  • Chemical Fume Hood: All work with solid 4-FEC or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Respirator: If a fume hood is not available or if there is a risk of airborne particles escaping containment, a respirator may be necessary. The type of respirator (e.g., N95, half-mask, or full-face with appropriate cartridges) will depend on a risk assessment of the specific procedure and the potential concentration of airborne contaminants.[6]

PPE Summary for Handling 4-Fluoroethcathinone (hydrochloride)

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles, Face shieldDouble nitrile glovesLab coat, Disposable gown (recommended)Chemical fume hood
Conducting Reactions Safety gogglesDouble nitrile glovesLab coatChemical fume hood
Handling Dilute Solutions Safety glasses with side shieldsNitrile glovesLab coatWell-ventilated area
Cleaning and Decontamination Safety gogglesChemical-resistant gloves over nitrile glovesLab coatChemical fume hood (if applicable)
Waste Disposal Safety gogglesDouble nitrile glovesLab coatN/A

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-FEC.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_outcome start Start: Planned Experiment with 4-FEC assess_physical_form Physical Form of 4-FEC? (Solid vs. Liquid) start->assess_physical_form assess_quantity Quantity Handled? (mg vs. g) assess_physical_form->assess_quantity assess_procedure Procedure Risk? (e.g., Sonication, Heating) assess_quantity->assess_procedure ppe_eye Eye/Face Protection assess_procedure->ppe_eye ppe_hand Hand Protection assess_procedure->ppe_hand ppe_body Body Protection assess_procedure->ppe_body ppe_respiratory Respiratory Protection assess_procedure->ppe_respiratory end_experiment Proceed with Experiment ppe_eye->end_experiment ppe_hand->end_experiment ppe_body->end_experiment ppe_respiratory->end_experiment

Caption: Decision workflow for selecting appropriate PPE when handling 4-FEC.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal protocols.

Operational Plan
  • Restricted Access: Designate specific areas for handling 4-FEC. Only trained and authorized personnel should be allowed in these areas.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving 4-FEC, including weighing, solution preparation, reaction setup, and cleanup.

  • Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and first aid kits. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Decontamination: All surfaces and equipment that come into contact with 4-FEC must be decontaminated. A suitable decontamination solution should be identified based on the chemical properties of 4-FEC.

  • Labeling: All containers of 4-FEC, including stock solutions and reaction mixtures, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Disposal Plan

All waste contaminated with 4-FEC must be treated as hazardous waste.

  • Waste Segregation: Segregate 4-FEC waste from other laboratory waste streams. This includes contaminated gloves, weigh paper, pipette tips, and excess chemical.

  • Waste Containers: Use clearly labeled, sealed containers for all 4-FEC waste.

  • Disposal Method: The primary method for the disposal of potent research chemicals is through a licensed hazardous waste disposal company. Do not dispose of 4-FEC down the drain or in the regular trash.[8] Community drug take-back programs may also be an option for proper disposal.[8]

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste.[9]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 4-Fluoroethcathinone (hydrochloride) and maintain a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
  • Grokipedia. (n.d.). 4-Fluoroethcathinone.
  • University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment.
  • Princeton University Environmental Health and Safety. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Cayman Chemical. (2025, March 26). Safety Data Sheet: 4-Fluoromethcathinone (hydrochloride) (exempt preparation).
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Cayman Chemical. (2026, January 12). Safety Data Sheet: 4-Fluoromethcathinone (hydrochloride).
  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • PubChem. (n.d.). 4-Fluoromethcathinone.
  • GOV.UK. (2025, February 12). Synthetic cathinones: an updated harms assessment (accessible).
  • Bertin Bioreagent. (n.d.). 4-Fluoroethcathinone (hydrochloride).
  • PMC. (n.d.). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • BenchChem. (2025, December). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
  • Council of Europe. (n.d.). Health and safety at work and prevention of the use of psychoactive substances: Guidelines for the Action in the Workplace. Retrieved February 27, 2026, from [Link]

  • Fisher Scientific. (2023, December 4). SAFETY DATA SHEET.
  • SWGDrug. (2018, May 29). 4-Fluoroethcathinone.
  • Teknoscienze. (2026, February 17). Potent compound safety in the laboratory.
  • CDC. (2024, September 20). Standard Safe Operating Procedures | Substance Use.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • UNODC. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers.
  • OHSA. (n.d.). HEALTH AND SAFETY GUIDELINES REGARDING THE USE OF DANGEROUS SUBSTANCES AT THE WORKPLACE.
  • PMC. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.
  • ResearchGate. (2025, August 6). Fluoromethcathinone, a new substance of abuse | Request PDF.
  • Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances.
  • UNHCR. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoroethcathinone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-Fluoroethcathinone (hydrochloride)
© Copyright 2026 BenchChem. All Rights Reserved.